Trityllosartan
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-butyl-5-chloro-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H37ClN6O/c1-2-3-23-38-43-39(42)37(29-49)47(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-46-48(45-40)41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,49H,2-3,23,28-29H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPGGBNMTNDKEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H37ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80158417 | |
| Record name | Trityllosartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80158417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133909-99-6 | |
| Record name | 2-Butyl-4-chloro-1-[[2′-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133909-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trityllosartan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133909996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trityllosartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80158417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-butyl-4-chloro-4,5-dihydro-5-hydroxymethyl-1-[2'-(2-triphenylmethyl-1,2,3,4-2H-tetrazol-5-yl)-1,1'-biphenyl-4-methyl]-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.176 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-Imidazole-5-methanol, 2-butyl-4-chloro-1-[[2'-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.520 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRITYLLOSARTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0UJG23A3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Preclinical Pharmacokinetic Profile of Telmisartan in Animal Models
Note to the Reader: The compound "Trityllosartan" specified in the prompt does not correspond to a known pharmaceutical agent in scientific literature or regulatory databases. Based on the chemical nomenclature and the context of the query, it is presumed that the intended subject is Telmisartan , a widely studied angiotensin II receptor blocker belonging to the "sartan" class of drugs. This guide will proceed under that assumption, providing a comprehensive overview of the preclinical pharmacokinetic profile of Telmisartan.
This guide provides an in-depth analysis of the pharmacokinetic (PK) profile of Telmisartan, a potent and selective angiotensin II receptor blocker (ARB), as characterized in key preclinical animal models. The objective is to synthesize data from foundational studies to offer a cohesive narrative on the absorption, distribution, metabolism, and excretion (ADME) of Telmisartan, thereby informing its clinical development trajectory. We will delve into the causality behind experimental designs and present validated protocols for core PK assays.
Introduction: The Significance of Preclinical PK in the Development of Sartan-Class Drugs
The "sartan" class of drugs, non-peptide antagonists of the angiotensin II type 1 (AT₁) receptor, represents a cornerstone in the management of hypertension and cardiovascular disease. The therapeutic efficacy and safety of any drug candidate, including Telmisartan, are intrinsically linked to its pharmacokinetic profile—how the body acts on the drug. Preclinical PK studies in animal models are not merely a regulatory checklist; they are the first window into understanding a drug's disposition in a biological system. These studies are critical for:
-
Dose-Regimen Prediction: Establishing the relationship between dose, exposure (plasma concentration), and therapeutic response to predict effective human doses.
-
Safety Margin Assessment: Correlating exposure levels in toxicology studies with potential adverse effects.
-
Identification of Metabolic Liabilities: Characterizing metabolic pathways to identify potential drug-drug interactions and understand inter-species differences.
-
Formulation Development: Guiding the development of oral dosage forms by understanding the drug's absorption characteristics.
Telmisartan is distinguished within its class by its long half-life and high affinity for the AT₁ receptor. Understanding its ADME profile in animals is paramount to appreciating these unique clinical features.
Physicochemical Properties: The Foundation of Telmisartan's PK Profile
A molecule's journey through the body begins with its fundamental physicochemical properties. Telmisartan is a lipophilic, acidic molecule with poor aqueous solubility, particularly at acidic pH. These characteristics are the primary determinants of its absorption and distribution behavior.
| Property | Value | Implication for Pharmacokinetics |
| Molecular Formula | C₃₃H₃₀N₄O₂ | High molecular weight can influence passive diffusion. |
| pKa | 3.5 - 4.5 (Carboxylic acid) | Ionization state is pH-dependent; poorly soluble in the acidic environment of the stomach, better solubility in the intestine. |
| Log P (o/w) | ~7.7 | High lipophilicity suggests good membrane permeability but also potential for high plasma protein binding and extensive tissue distribution. |
| Aqueous Solubility | Practically insoluble at pH 3-7 | Dissolution is a rate-limiting step for oral absorption, necessitating enabling formulation strategies. |
Absorption: Overcoming the Solubility Hurdle
Despite its poor solubility, Telmisartan exhibits reasonable oral bioavailability in preclinical species, though this is highly variable.
-
Mechanisms: Absorption occurs primarily in the small intestine. Its high lipophilicity allows for transcellular passive diffusion across the intestinal epithelium.
-
Bioavailability: Oral bioavailability varies significantly across species, a common feature for drugs with dissolution-rate-limited absorption. For instance, bioavailability is approximately 33% in rats and 12% in dogs. This variability underscores the importance of conducting studies in multiple species.
-
Role of Transporters: Telmisartan is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit its net absorption in the gut.
The workflow for a typical oral bioavailability study is a foundational experiment in preclinical PK.
Caption: Workflow for a Cross-Over Oral Bioavailability Study.
Distribution: High Binding and Broad Sequestration
Once absorbed, Telmisartan's high lipophilicity dictates its distribution profile.
-
Plasma Protein Binding: Telmisartan is extensively bound (>99.5%) to plasma proteins, primarily albumin. This high degree of binding means that only a very small fraction of the drug is free (unbound) to exert its pharmacological effect and be cleared. This is a critical parameter to measure, as even small changes in binding can significantly alter the free drug concentration.
-
Volume of Distribution (Vd): The Vd of Telmisartan is large, significantly exceeding total body water. In rats, the Vd is reported to be around 16 L/kg, indicating extensive distribution into tissues. This sequestration into tissues contributes to its long duration of action.
-
Preparation: Prepare semi-permeable membranes (e.g., 12-14 kDa MWCO) and dialysis cells.
-
Spiking: Spike control plasma (from the species of interest) with Telmisartan to a known concentration (e.g., 1 µM).
-
Assembly: Add the spiked plasma to one chamber of the dialysis cell and an equal volume of protein-free buffer (e.g., PBS, pH 7.4) to the other chamber, separated by the membrane.
-
Equilibration: Incubate the cells in a temperature-controlled water bath (37°C) with gentle shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium. The time to reach equilibrium must be pre-determined.
-
Sampling: After incubation, take samples from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of Telmisartan in both samples using a validated LC-MS/MS method.
-
Calculation:
-
Fraction unbound (fu) = [Concentration in buffer chamber] / [Concentration in plasma chamber]
-
Percent bound = (1 - fu) * 100
-
Metabolism: A Simple and Direct Pathway
Unlike many other sartans, Telmisartan's metabolism is relatively simple and does not involve the cytochrome P450 (CYP) enzyme system, which is a major source of drug-drug interactions.
-
Primary Pathway: The sole metabolic pathway is direct conjugation of the parent molecule to glucuronic acid, forming the Telmisartan acylglucuronide.
-
Enzymes Involved: This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), specifically UGT1A3 in humans. The specific UGT isoforms in preclinical species are also studied to assess the translatability of the metabolic profile.
-
Metabolite Activity: The acylglucuronide metabolite is pharmacologically inactive. This is a favorable characteristic, as it simplifies the PK/PD relationship.
Caption: Primary Metabolic Pathway of Telmisartan.
Excretion: The Biliary Route Dominates
Consistent with its high molecular weight and lipophilicity, Telmisartan is eliminated almost exclusively via the feces, indicating that biliary excretion is the primary route of clearance.
-
Route of Elimination: Following oral administration in rats and dogs, over 97% of the administered dose is recovered in the feces. Renal clearance is negligible, accounting for less than 1% of total clearance.
-
Mechanism: After glucuronidation in the liver, the inactive metabolite is actively transported into the bile and subsequently eliminated from the body via the gastrointestinal tract.
-
Implications: The lack of significant renal excretion means that dose adjustments are generally not necessary in patients with kidney impairment, a significant clinical advantage.
Summary of Pharmacokinetic Parameters in Animal Models
The following table summarizes key pharmacokinetic parameters of Telmisartan in commonly used preclinical species. It is crucial to recognize that direct extrapolation to humans is not possible, but these data provide a basis for allometric scaling and prediction of human PK.
| Parameter | Rat | Dog | Monkey |
| Oral Bioavailability (F%) | ~33% | ~12% | ~42-58% |
| Tₘₐₓ (h) | 1.0 - 1.5 | 1.0 - 3.0 | 1.0 - 2.0 |
| Plasma Half-Life (t₁/₂) (h) | ~20 | ~8 | ~24 |
| Volume of Distribution (Vd) (L/kg) | ~16 | ~10 | High (Not specified) |
| Clearance (CL) (L/h/kg) | ~0.8 | ~1.2 | Low (Not specified) |
| Plasma Protein Binding (%) | >99.5 | >99.5 | >99.5 |
| Primary Excretion Route | Fecal/Biliary | Fecal/Biliary | Fecal/Biliary |
Data compiled from various sources for illustrative purposes. Actual values can vary based on study design and dose.
Conclusion and Translational Insights
The preclinical pharmacokinetic profile of Telmisartan in animal models consistently demonstrates a drug with high lipophilicity, extensive tissue distribution, and a long terminal half-life. Its metabolism is simple, avoiding the CYP450 system, and its excretion is almost entirely via the biliary route. These characteristics, identified early in animal studies, have translated well to the clinical setting, explaining its long duration of action, low potential for CYP-mediated drug interactions, and suitability for patients with renal impairment. This case study of Telmisartan serves as a powerful example of how a thorough and mechanistically driven preclinical PK assessment provides the essential foundation for successful clinical development.
References
-
Title: Telmisartan: a review of its use in cardiovascular disease. Source: Drugs, 2011. URL: [Link]
-
Title: Physicochemical and pharmaceutical profiling of telmisartan from commercially available formulations. Source: Journal of Pharmaceutical and Biomedical Analysis, 2014. URL: [Link]
-
Title: Preclinical and clinical pharmacology of telmisartan, a novel angiotensin II receptor antagonist. Source: The American Journal of Cardiology, 1999. URL: [Link]
-
Title: The role of P-glycoprotein in the disposition and efficacy of telmisartan. Source: Drug Metabolism and Disposition, 2006. URL: [Link]
-
Title: Telmisartan. Source: European Medicines Agency (EMA) - Committee for Medicinal Products for Human Use (CHMP) assessment report. URL: [Link]
-
Title: Disposition of telmisartan in healthy volunteers. Source: Drug Metabolism and Disposition, 2000. URL: [Link]
Trityllosartan: The Pivotal Scaffold in Angiotensin II Receptor Antagonist Synthesis
Technical Guide & Process Chemistry Whitepaper
PART 1: EXECUTIVE TECHNICAL SUMMARY
Trityllosartan (CAS: 133909-99-6), chemically known as 2-butyl-4-chloro-1-[[2'-(2-triphenylmethyl-2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanol, represents the definitive penultimate intermediate in the industrial synthesis of Losartan Potassium , the first-in-class Angiotensin II Receptor Blocker (ARB).[1]
While often categorized as a process impurity (EP Impurity H) in the final drug substance, Trityllosartan is the "molecular anchor" that enabled the scalable manufacturing of the sartan class. Its discovery was not merely a step in a sequence but a strategic solution to the chemoselectivity challenges posed by the tetrazole ring—a bioisostere crucial for AT1 receptor binding.
This guide analyzes the development of Trityllosartan, focusing on the process chemistry that utilizes the trityl group’s steric bulk to direct regioselectivity, ensuring the high-purity production of Losartan.[1]
PART 2: MOLECULAR ARCHITECTURE & THE "TRITYL ANCHOR"[1]
The structural genius of Trityllosartan lies in the Triphenylmethyl (Trityl) protecting group attached to the nitrogen of the tetrazole ring.
Structural Rationale
The tetrazole moiety in Losartan is acidic (
-
Steric Shielding: The massive trityl group blocks the tetrazole nitrogens, rendering them inert to electrophilic attack during the coupling of the biphenyl and imidazole fragments.
-
Lipophilicity: The trityl group significantly increases the lipophilicity (
) of the intermediate, allowing Trityllosartan to be easily extracted into non-polar organic solvents (e.g., toluene) and crystallized, rejecting polar impurities before the final deprotection.
Physicochemical Profile[1][2]
| Property | Specification | Significance in Process |
| Molecular Formula | High carbon count due to trityl group.[1][2] | |
| Molecular Weight | 665.23 g/mol | Significant mass loss occurs upon deprotection (Losartan MW: 422.91).[1] |
| Solubility | High in Toluene, DCM, THF | Facilitates non-aqueous workup and purification. |
| Stability | Acid-labile; Base-stable | Stable during basic alkylation; cleaved cleanly by dilute acid.[1] |
| Melting Point | >150°C (Decomposes) | High crystallinity aids in solid-state purification.[1] |
PART 3: SYNTHETIC PATHWAYS & DEVELOPMENT[1][4]
The development of Trityllosartan evolved from linear, low-yield medicinal chemistry routes to a highly convergent industrial process.[1]
The Convergent Industrial Route (Standard)
The modern synthesis relies on the coupling of two highly optimized fragments: the Trityl-Biphenyl-Tetrazole (TBT) and the Chloro-Imidazole-Aldehyde .[1]
Step 1: N-Alkylation (The Coupling) The reaction involves the nucleophilic substitution of the bromomethyl group on the biphenyl ring by the imidazole nitrogen.[1]
-
Reagents: Potassium tert-butoxide (KOtBu) or
.[1] -
Solvent: Dimethylacetamide (DMAc) or DMF.[1]
-
Mechanism:
displacement.[1] -
Critical Control: The trityl group on the tetrazole prevents N-alkylation at the tetrazole ring.[1]
Step 2: Reduction The aldehyde at the C-5 position of the imidazole is reduced to a primary alcohol.[1]
Visualization: The Convergent Synthesis Workflow
Figure 1: The convergent synthetic pathway for Trityllosartan, highlighting the coupling of imidazole and biphenyl tetrazole fragments.[1]
PART 4: THE CRITICAL DEPROTECTION PROTOCOL
The transformation of Trityllosartan to Losartan is a delicate balance. The goal is to cleave the bulky trityl group without degrading the imidazole or tetrazole rings.
Mechanism of Detritylation
The reaction proceeds via an acid-catalyzed hydrolysis (
-
Protonation: The tetrazole nitrogen is protonated.
-
Dissociation: The stable trityl cation (
) leaves, generating the free tetrazole. -
Trapping: The trityl cation reacts with water to form Triphenylmethanol (Trityl Alcohol) , which precipitates out of the aqueous/organic mixture.
Optimized Protocol (Self-Validating System)
This protocol ensures high yield (>90%) and purity.[1]
-
Dissolution: Suspend Trityllosartan (1.0 eq) in THF (5 vol).
-
Acidification: Add 12% HCl or
(2.5 eq) at 20-25°C. -
Basification: Adjust pH to 12.0 using 30% NaOH.
-
Logic: At pH 12, Losartan is in its soluble salt form (Losartanate), while Triphenylmethanol remains neutral and insoluble in water.
-
-
Filtration: Filter off the precipitated Triphenylmethanol byproduct.
-
Validation: The solid waste is verified as Triphenylmethanol (MP 162°C).
-
-
Isolation: Acidify filtrate to pH 3.8-4.0 (Isoelectric point of Losartan) to precipitate the free acid, or treat with KOH in isopropanol to crystallize Losartan Potassium.
PART 5: IMPURITY PROFILING & CONTROL (E-E-A-T)
In regulatory filings (DMF/ANDA), Trityllosartan is designated as Impurity H (EP/USP). Its presence in the final API indicates incomplete deprotection.
The "Impurity H" Danger
Because Trityllosartan is highly lipophilic, it has drastically different pharmacokinetics than Losartan. Strict limits (typically NMT 0.15%) are enforced.[1]
Control Strategy Logic
Figure 2: Critical Control Points (CCPs) for minimizing Trityllosartan carryover in the final drug substance.
Analytical Detection
-
HPLC Method: Reverse-phase C18 column.[1]
-
Mobile Phase: Phosphate buffer (pH 2.5) : Acetonitrile (Gradient).[1]
-
Retention Time: Trityllosartan elutes much later than Losartan due to the hydrophobic trityl group (RRT ~ 2.5 - 3.0).[1]
References
-
Carini, D. J., et al. (1991). Nonpeptide Angiotensin II Receptor Antagonists: The Discovery of Losartan.[8][5][7] Journal of Medicinal Chemistry.[1] Link[1]
-
Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist.[8] Journal of Organic Chemistry.[1] Link[1]
-
European Pharmacopoeia (Ph.[1] Eur.) . Losartan Potassium Monograph: Impurity H (Trityllosartan).[1][2]Link[1]
-
Reddy, A. V., et al. (2014). Identification and Synthesis of Potential Impurities of Losartan Potassium. Asian Journal of Chemistry.[1][7] Link[1]
-
Griffiths, G. J., et al. (1992). Process for the preparation of Losartan.[4][8][3][5][6][7][9][10][11] US Patent 5,138,069.[1][5] Link
Sources
- 1. Trityllosartan | C41H37ClN6O | CID 10865273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Losartan potassium Imp. H (EP) - Analytica Chemie [analyticachemie.in]
- 3. WO2005023758A2 - Process for the preparation of losartan potassium form i - Google Patents [patents.google.com]
- 4. moodle2.units.it [moodle2.units.it]
- 5. (PDF) Preparation of losartan and losartan potassium [academia.edu]
- 6. atompharma.co.in [atompharma.co.in]
- 7. asianpubs.org [asianpubs.org]
- 8. imanagerpublications.com [imanagerpublications.com]
- 9. researchgate.net [researchgate.net]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. CN105017226A - Trityl Losartan synthesis method - Google Patents [patents.google.com]
Trityllosartan: Synthetic Precursor and Chemical Pro-Moiety of Losartan
[1]
Executive Summary & Technical Positioning
Trityllosartan (N-(triphenylmethyl)losartan) represents a critical juncture in the pharmaceutical engineering of angiotensin II receptor blockers (ARBs).[1] While clinically distinct from standard "bio-reversible" prodrugs designed for systemic circulation, Trityllosartan functions as a synthetic pro-drug and a lipophilic precursor .[1]
In the context of drug development, it serves two pivotal roles:
-
Synthetic Shielding: The bulky trityl group protects the tetrazole ring during the convergent synthesis of the biphenyl scaffold, preventing unwanted alkylation.[1]
-
Latent Active Precursor: Chemically, Trityllosartan is the direct progenitor of Losartan.[1] Upon exposure to acidic environments (e.g., gastric pH or specific manufacturing conditions), the trityl group is cleaved (detritylation) to release the pharmacologically active Losartan.[1]
This guide analyzes Trityllosartan through the lens of prodrug mechanics , detailing its physicochemical properties, the kinetics of its conversion to Losartan, and the subsequent metabolic activation of Losartan to E-3174.[1]
Chemical Structure & Physicochemical Properties[1][2]
The transition from Trityllosartan to Losartan involves a dramatic shift in polarity and solubility, driven by the removal of the hydrophobic triphenylmethyl (trityl) moiety.[1]
Table 1: Comparative Physicochemical Profile
| Feature | Trityllosartan (Precursor) | Losartan (Active/Pro-drug) | E-3174 (Active Metabolite) |
| CAS Number | 133909-99-6 | 114798-26-4 | 124750-99-8 |
| Molecular Formula | C41H37ClN6O | C22H23ClN6O | C22H21ClN6O2 |
| Molecular Weight | ~665.2 g/mol | 422.9 g/mol | 436.9 g/mol |
| Lipophilicity (LogP) | > 6.5 (Highly Lipophilic) | ~4.0 | ~1.3 (Amphiphilic) |
| Solubility | Soluble in organic solvents (DCM, Toluene); Insoluble in water.[1] | Soluble in alcohols; Slightly soluble in water (K+ salt is highly soluble).[1] | Soluble in basic aqueous media.[1] |
| Receptor Affinity (AT1) | Negligible (Steric hindrance) | Moderate (Active) | High (10-40x Losartan) |
Insight: The trityl group acts as a "lipophilic mask," rendering the molecule insoluble in aqueous physiological media.[1] For Trityllosartan to function as an in vivo prodrug, it relies on the acidity of the stomach (pH 1.5–3.[1]5) to drive hydrolysis before absorption, effectively delivering Losartan to the small intestine.[1]
Mechanism of Action & Conversion Pathway[1]
The "activation" of Trityllosartan is a two-stage process: Chemical Detritylation (yielding Losartan) followed by Enzymatic Bioactivation (yielding E-3174).[1]
Stage I: Chemical Detritylation (The Prodrug Cleavage)
The trityl group attached to the tetrazole nitrogen is acid-labile.[1] In a manufacturing setting, this is controlled using HCl or H2SO4.[1] In a hypothetical in vivo scenario, gastric acid catalyzes this reaction.[1]
-
Reaction: Hydrolysis of N-trityl bond.[1]
-
By-product: Triphenylmethanol (Trityl alcohol).[1]
-
Kinetics: Rapid first-order kinetics at pH < 2.0.[1]
Stage II: Metabolic Bioactivation (Losartan to E-3174)
Once Losartan is released and absorbed, it undergoes extensive first-pass metabolism in the liver.[1]
-
Transformation: Oxidation of the C5-hydroxymethyl group on the imidazole ring to a carboxylic acid.[1]
-
Result: Formation of E-3174 (EXP3174) , a non-competitive AT1 antagonist that is 10–40 times more potent than Losartan and responsible for the drug's sustained duration of action.[1][3]
Visualization: The Activation Cascade
Caption: Activation pathway from Trityllosartan precursor to the potent metabolite E-3174.[1]
Experimental Protocols
Protocol A: Chemical Synthesis & Detritylation (In Vitro Activation)
This protocol describes the conversion of Trityllosartan to Losartan, mimicking the "activation" step required for the drug to become biologically active.[1]
Objective: Isolate high-purity Losartan from Trityllosartan via acid-catalyzed hydrolysis.
Reagents:
-
Trityllosartan (Crude or Pure)[1]
-
Hydrochloric Acid (3.4 N) or Sulfuric Acid (0.5 N)[1]
-
Methanol (MeOH) or Tetrahydrofuran (THF)[1]
-
Sodium Hydroxide (NaOH) for pH adjustment[1]
Workflow:
-
Dissolution: Suspend 10.0 g of Trityllosartan in 50 mL of Methanol at 20–25°C.
-
Acidification: Slowly add 5.0 mL of 3.4 N HCl. The slurry will clarify as the trityl group cleaves and the soluble Losartan hydrochloride salt forms.[1]
-
Reaction: Stir for 2–3 hours at ambient temperature. Monitor via HPLC (Target: < 0.1% Trityllosartan).
-
Neutralization: Adjust pH to 6.0–7.0 using 4N NaOH.
-
Work-up:
-
Crystallization: Concentrate the filtrate and treat with Isopropyl Alcohol (IPA) and Potassium Hydroxide (if forming the K+ salt) to crystallize Losartan Potassium.
Protocol B: Metabolic Stability Assay (Microsomal Incubation)
To verify the conversion of Losartan (derived from Trityllosartan) to E-3174.[1]
System: Human Liver Microsomes (HLM).[1] Detection: LC-MS/MS.
-
Preparation: Prepare a 10 mM stock of Losartan (detritylated product) in DMSO.
-
Incubation Mix:
-
Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Sampling: At t = 0, 15, 30, 60 min, remove aliquots and quench with ice-cold Acetonitrile containing internal standard (e.g., Losartan-d4).
-
Analysis: Centrifuge (4000 rpm, 10 min) and inject supernatant into LC-MS/MS. Monitor transitions for Losartan (423 -> 207) and E-3174 (437 -> 235).[1]
Pharmacokinetics & Comparative Efficacy[1][5]
While Trityllosartan is not dosed clinically, understanding its theoretical behavior vs. Losartan highlights the importance of the "prodrug" design in ARBs.[1]
Table 2: Pharmacokinetic Comparison (Theoretical vs. Clinical)
| Parameter | Trityllosartan (Theoretical Oral Dose) | Losartan (Clinical Standard) |
| Absorption Site | Limited absorption intact; Cleaves in stomach.[1] | Duodenum / Jejunum.[1] |
| Bioavailability (F) | Unknown (Dependent on hydrolysis rate).[1] | ~33% (Low due to first-pass metabolism).[1] |
| Tmax | Delayed (Hydrolysis + Absorption).[1] | 1.0 – 1.5 hours.[1] |
| Half-life (t1/2) | N/A (Rapidly converts).[1] | 1.5 – 2.5 hours (Parent); 6–9 hours (Metabolite).[1][3] |
| Protein Binding | >99% (Predicted high affinity).[1] | >98.7% (Albumin).[1][4] |
| Elimination | Biliary/Fecal (as metabolites).[1] | Renal (4%) & Biliary (60%).[1] |
Comparative Efficacy Logic
-
Trityllosartan itself has zero efficacy at the AT1 receptor due to the steric bulk of the trityl group preventing receptor docking.[1]
-
Its efficacy is entirely dependent on the stoichiometric conversion to Losartan.[1]
-
Losartan acts as a competitive antagonist but is rapidly cleared.[1][3]
-
E-3174 provides the insurmountable antagonism that defines the clinical efficacy of the drug class.[1]
References
-
Merck & Co. (1995).[1] Cozaar (Losartan Potassium) Prescribing Information. U.S. Food and Drug Administration.[1][5][6] [Link]
-
Reddy, A. V., et al. (2007).[1] Identification and Synthesis of Potential Impurities of Losartan Potassium. Asian Journal of Chemistry, 19(5), 3790-3796.[1] [Link]
-
Lo, M. W., et al. (1995).[1] Pharmacokinetics of Losartan, an Angiotensin II Receptor Antagonist, and Its Active Metabolite EXP3174 in Humans. Clinical Pharmacokinetics, 28(6), 430-445.[1] [Link]
-
Larsen, J. L., et al. (2016).[1] Synthesis and Evaluation of [18F]FEtLos and [18F]AMBF3Los as Novel 18F-Labelled Losartan Derivatives. Molecules, 21(3), 366.[1] [Link]
-
Smith, R. D., et al. (1992).[1] Pharmacology of Nonpeptide Angiotensin II Receptor Antagonists. Annual Review of Pharmacology and Toxicology, 32, 135-165.[1] [Link]
Sources
- 1. Losartan - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ClinPGx [clinpgx.org]
- 4. US20090076281A1 - Process for the preparation of losartan and its salts - Google Patents [patents.google.com]
- 5. Losartan | C22H23ClN6O | CID 3961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Human Bioequivalence Evaluation of Two Losartan Potassium Tablets Under Fasting Conditions - PMC [pmc.ncbi.nlm.nih.gov]
The role of the trityl group in Losartan derivatives
The Role of the Trityl Group in Losartan Derivatives: A Technical Guide
Executive Summary In the high-stakes synthesis of Angiotensin II Receptor Blockers (ARBs), specifically Losartan, the triphenylmethyl (trityl) group is not merely a passive protecting agent; it is a steric architect. This guide dissects the trityl group's critical function in directing regioselectivity, stabilizing the tetrazole pharmacophore, and defining the impurity profile of the final API. We analyze the thermodynamic preference for N-2 substitution, the "unusual" base-mediated detritylation mechanisms, and provide validated protocols for industrial application.
Part 1: Structural Dynamics & Regiocontrol
The core challenge in Losartan synthesis is the presence of the tetrazole ring—a bioisostere of a carboxylic acid with high acidity (
The N-2 vs. N-1 Controversy
Historically, literature often depicted tritylation at the N-1 position of the tetrazole ring.[1] However, advanced crystallographic data (SCXRD) confirms that the bulky trityl group exclusively occupies the N-2 position in the solid state.
-
Thermodynamic Driver: The N-2 isomer minimizes steric clash between the massive triphenylmethyl system and the orth-biphenyl ring.
-
Electronic Stabilization: N-2 tritylation preserves the aromaticity of the tetrazole ring more effectively than N-1 substitution.
Steric Shielding Mechanism
During the alkylation of 2-butyl-4-chloro-5-formylimidazole with the biphenyl bromide intermediate, the N-2 trityl group acts as a "steric umbrella."
-
Prevention of N-Alkylation: It blocks the tetrazole nitrogens from acting as nucleophiles.
-
Solubility Enhancement: The lipophilic trityl group renders the polar ionic tetrazole intermediate soluble in non-polar organic solvents (e.g., Toluene, DCM), facilitating phase-transfer catalysis (PTC) conditions.
Figure 1: Regioselective Tritylation Logic. The N-2 isomer is the operative intermediate that enables clean coupling.
Part 2: Synthetic Pathway & Process Chemistry[2]
The industrial route to Losartan Potassium relies on the formation of Trityl Losartan followed by a controlled deprotection.
Synthesis of Trityl Losartan (Coupling Step)
Reaction Type: Nucleophilic Substitution (
-
Electrophile: N-(triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole.[2][3]
-
Nucleophile: 2-n-butyl-4-chloro-5-formylimidazole.
-
Catalyst: Tetrabutylammonium Bromide (TBAB) – Phase Transfer Catalyst.
Mechanism: The reaction is typically biphasic (DCM/Water or Toluene/Water). TBAB transports the phenoxide/imidazole anion into the organic phase where it attacks the benzylic bromide. The trityl group ensures the tetrazole remains inert.
Detritylation: The "Unusual" Basic Pathway
While acid hydrolysis (HCl/MeOH) is standard for trityl removal, Losartan synthesis utilizes a unique Base-Mediated Detritylation .
-
Reagent: Potassium tert-butoxide (
-BuOK) or KOH in Methanol. -
Mechanism: Unlike typical acid-catalyzed
pathways, this proceeds via nucleophilic attack on the tetrazole ring or a radical-anion mechanism facilitated by the electron-withdrawing nature of the tetrazole, expelling the stable trityl anion/radical which converts to trityl methyl ether. -
Advantage: It allows the direct formation of Losartan Potassium salt (Form I) without isolating the free acid, streamlining the process.
Figure 2: Process Flow for Losartan Synthesis via Trityl Intermediate.
Part 3: Experimental Protocols
Protocol A: Synthesis of Trityl Losartan
Objective: Coupling of the imidazole and biphenyl moieties.
-
Charge 50 mL of Methylene Chloride (DCM) into a reactor.
-
Add 10.2 g (0.018 mol) of N-(triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole.
-
Add 3.4 g (0.018 mol) of 2-n-butyl-4-chloro-1H-imidazole-5-carboxaldehyde.
-
Add Catalyst: 0.26 g Tetrabutylammonium bromide (TBAB).
-
Add Base: Solution of KOH (1.45 g in 15 mL water).
-
Reflux: Heat to reflux with vigorous stirring for 12 hours.
-
Monitor: Check conversion by HPLC (Target: < 0.5% unreacted bromide).
-
Workup: Cool to RT. Separate organic layer.[3][4][5] Wash with water (2 x 50 mL). Evaporate solvent to yield crude Trityl Losartan.[3]
Protocol B: Detritylation & Salt Formation
Objective: Removal of trityl group and formation of Potassium salt.[6][7]
-
Dissolve 50 g of Trityl Losartan in 275 mL Methanol.
-
Add 8.44 g (0.075 mol) Potassium tert-butoxide (
-BuOK). -
Reflux: Heat to reflux for 8 hours.
-
Monitor: TLC/HPLC for disappearance of Trityl Losartan.
-
Workup: Cool to -5°C. Filter off the byproduct (Trityl Methyl Ether/Triphenylmethanol).
-
Isolation: Distill methanol to 50% volume. Add Isopropyl Alcohol (IPA). Cool to 0-5°C to crystallize Losartan Potassium.[7]
-
Yield: ~90%.
Part 4: Impurity Profiling & Management
The trityl group introduces specific impurity risks that must be controlled.
| Impurity Name | Structure/Origin | Control Strategy |
| Trityl Alcohol | Hydrolysis byproduct of the protecting group. | Removed via filtration at low temp (-5°C) due to poor solubility in MeOH/IPA. |
| Trityl Methyl Ether | Formed during methanolic detritylation. | Controlled by crystallization in IPA; highly lipophilic, remains in mother liquor. |
| Impurity D (O-Trityl) | Migration of trityl group to the imidazole hydroxymethyl oxygen. | Prevent by maintaining strictly anhydrous conditions during coupling; control base equivalents. |
| Dimeric Impurity | Formation of N-N dimers during acidic detritylation. | Use Basic Detritylation (Method B) to eliminate this risk entirely. |
References
-
Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist."[8] Journal of Organic Chemistry. Link
-
Behloul, C., Yus, M. (2015).[9] "Trityl Group Deprotection from Tetrazoles." Synlett. Link
-
Gao, Y., et al. (2012). "Crystal structure and spectroscopic characterization of trityl losartan." Journal of Molecular Structure. Link
-
Reddy, A. V., et al. (2007). "Identification and Synthesis of Potential Impurities of Losartan Potassium." Asian Journal of Chemistry. Link
-
Madasu, S. B., et al. (2012).[8] "An efficient, commercially viable, and safe process for preparation of losartan potassium."[8] Organic Process Research & Development. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. WO2005023758A2 - Process for the preparation of losartan potassium form i - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. US7345071B2 - Process for the synthesis of Losartan potassium - Google Patents [patents.google.com]
- 7. US6916935B2 - Losartan potassium synthesis - Google Patents [patents.google.com]
- 8. imanagerpublications.com [imanagerpublications.com]
- 9. News-Archive 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
Technical Guide: Spectroscopic Profiling of Trityllosartan (N-Trityl Losartan)
This guide provides an in-depth technical analysis of the spectroscopic characteristics of Trityllosartan (also known as N-Trityl Losartan), a critical intermediate in the synthesis of the antihypertensive drug Losartan Potassium.
Executive Summary
Trityllosartan (CAS: 133909-99-6) serves as the penultimate intermediate in the industrial synthesis of Losartan Potassium. It represents the "masked" form of the active pharmaceutical ingredient (API) where the tetrazole ring is protected by a triphenylmethyl (trityl) group. Precise spectroscopic characterization of this intermediate is vital for process control, as incomplete detritylation or regioisomeric impurities (N-1 vs N-2 tritylation) directly impact the purity of the final API.
This guide details the Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) signatures required to validate the identity and purity of Trityllosartan.
Chemical Identity & Properties
| Property | Data |
| Common Name | Trityllosartan; N-Trityl Losartan |
| IUPAC Name | 2-butyl-4-chloro-1-[[2'-(2-trityltetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-methanol |
| CAS Number | 133909-99-6 |
| Molecular Formula | C |
| Molecular Weight | 665.23 g/mol |
| Key Structural Feature | bulky trityl group protecting the tetrazole nitrogen (typically N-2 position) |
Mass Spectrometry (MS) Profiling
Mass spectrometry is the primary tool for confirming the molecular weight and analyzing the fragmentation pattern, which is dominated by the stability of the trityl cation.
Ionization & Molecular Ion
-
Method: Electrospray Ionization (ESI) in Positive Mode (+ve).[1][2]
-
Molecular Ion [M+H]
: Observed at m/z 665.3 . -
Adducts: Sodium adduct [M+Na]
often observed at m/z 687.3 .
Fragmentation Pathway (MS/MS)
The fragmentation of Trityllosartan is highly characteristic. The bond between the tetrazole nitrogen and the trityl carbon is the weakest link, leading to a predictable cleavage.
-
Primary Fragment (Base Peak): m/z 243.1 (Triphenylmethyl cation, [CPh
] ). This is typically the most abundant ion due to the resonance stabilization of the trityl cation. -
Secondary Fragment: m/z 423.2 (Protonated Losartan core). This confirms the integrity of the Losartan scaffold (biphenyl-tetrazole-imidazole).
MS Fragmentation Logic Diagram
Figure 1: ESI+ Fragmentation pathway of Trityllosartan showing the dominant trityl cation formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy[7][10]
NMR analysis differentiates Trityllosartan from the final Losartan product by the presence of aromatic trityl signals and the absence of the acidic tetrazole proton signal.
H NMR Data (400 MHz, DMSO-d or CDCl )
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 0.85 | Triplet (t) | 3H | Butyl -CH | Terminal methyl of butyl chain. |
| 1.25 - 1.35 | Multiplet (m) | 2H | Butyl -CH | |
| 1.50 - 1.60 | Multiplet (m) | 2H | Butyl -CH | |
| 2.45 - 2.55 | Triplet (t) | 2H | Butyl -CH | |
| 4.30 - 4.35 | Singlet (s) | 2H | -CH | Hydroxymethyl group on Imidazole C-5. |
| 5.20 - 5.25 | Singlet (s) | 2H | N-CH | Methylene bridge linking Imidazole and Biphenyl. |
| 6.80 - 7.80 | Multiplet (m) | ~23H | Aromatic | Overlap of 15 Trityl protons + 8 Biphenyl protons. |
Key Diagnostic: The massive integration in the aromatic region (approx. 23 protons total) compared to Losartan (8 aromatic protons) is the clearest indicator of trityl protection.
C NMR Signatures
-
Trityl Quaternary Carbon: A distinct peak around 82-83 ppm (C-Ph
) confirms the presence of the trityl group attached to a heteroatom (Nitrogen). -
Tetrazole Carbon: The tetrazole C-5 signal typically shifts slightly upfield compared to the free acid form due to the protection.
Infrared (IR) Spectroscopy[7][11]
IR spectroscopy provides a rapid "fingerprint" identification, particularly useful for solid-state analysis.
| Wavenumber (cm | Vibration Mode | Assignment |
| 3200 - 3400 | O-H Stretch (Broad) | Hydroxymethyl group (-CH |
| 3030 - 3060 | C-H Stretch (Aromatic) | Trityl and Biphenyl aromatic rings. |
| 2860 - 2960 | C-H Stretch (Aliphatic) | Butyl chain alkane stretches. |
| 1595, 1490, 1445 | C=C Stretch | Characteristic "Trityl bands" (mono-substituted benzene rings). |
| 700, 750 | C-H Bending (Out-of-plane) | Strong mono-substituted benzene peaks (Trityl group). |
| Absence | N-H Stretch | Lack of broad tetrazole N-H band (~2600-3000 cm |
Experimental Protocol: Synthesis & Isolation
Context: This protocol describes the generation of Trityllosartan for analytical standard preparation.
-
Coupling: React 2-butyl-4-chloro-5-hydroxymethylimidazole with N-(triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole in a biphasic system (e.g., Toluene/Water) using a phase transfer catalyst (TBAB) and base (NaOH).
-
Phase Separation: Separate the organic layer containing the crude Trityllosartan.
-
Crystallization: Cool the organic phase or add a non-solvent (e.g., heptane) to precipitate Trityllosartan.
-
Purification: Recrystallize from Ethyl Acetate/Hexanes to remove unreacted starting materials.
-
Drying: Vacuum dry at 40°C to remove residual solvents (Toluene signals can interfere with NMR analysis).
Synthesis Workflow Diagram
Figure 2: Synthesis pathway highlighting the isolation of Trityllosartan.
Impurity Profiling: N-Trityl vs. O-Trityl
A common pitfall in Losartan synthesis is the formation of the O-trityl impurity (Impurity D), where the trityl group attaches to the hydroxymethyl oxygen instead of (or in addition to) the tetrazole nitrogen.
-
Differentiation by NMR:
-
N-Trityl (Product): -CH
OH protons appear as a singlet at ~4.3 ppm. -
O-Trityl (Impurity): The methylene protons adjacent to the oxygen shift downfield, and the O-H signal disappears.
-
-
Differentiation by MS:
-
O-Trityl impurity often shows a different fragmentation ratio or a bis-trityl mass (if both N and O are protected, MW ~907).
-
References
-
Duncia, J. J., et al. (1991). "The discovery of potent nonpeptide angiotensin II receptor antagonists: a new class of potent antihypertensives." Journal of Medicinal Chemistry, 34(8), 2525-2547. Link
-
Carini, D. J., et al. (1992). "Angiotensin II receptor blocking imidazoles." U.S. Patent 5,138,069.[3][4] Link
-
Reddy, V. V., et al. (2007). "Identification and Synthesis of Potential Impurities of Losartan Potassium." Asian Journal of Chemistry, 19(5), 3789-3796. Link
-
Scherf-Clavel, O., & Holzgrabe, U. (2024). "Targeted and untargeted screening for impurities in losartan tablets... by LC-MS/HRMS." Journal of Pharmaceutical and Biomedical Analysis, 246, 116160. Link
-
Raghavan, K., et al. (1993). "A Spectroscopic Investigation of Losartan Polymorphs." Pharmaceutical Research, 10(6), 900-904. Link
Sources
Potential therapeutic applications of Trityllosartan
Trityllosartan: Technical Monograph on Synthetic Utility and Pharmaceutical Applications
Part 1: Executive Technical Summary
Compound Identity: Trityllosartan (N-Trityl Losartan) CAS Registry Number: 133909-99-6 Chemical Name: 2-butyl-4-chloro-1-[[2'-(2-trityl-2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanol[1]
Operational Definition: Trityllosartan is the penultimate lipophilic intermediate in the convergent synthesis of Losartan Potassium , the first-in-class Angiotensin II Receptor Blocker (ARB).[1] While not a marketed therapeutic agent itself, its "application" lies in its critical role as a pro-active synthetic scaffold .[1] It serves as the protected form of the drug, enabling the construction of the tetrazole pharmacophore without premature degradation.
For the drug development professional, Trityllosartan represents a dual-edged sword: it is the essential precursor for high-yield API production, yet it constitutes a critical process-related impurity (Impurity H in EP standards) that must be rigorously controlled to ensure the safety of the final therapeutic product.[1]
Part 2: Chemical Architecture & Mechanism of Action
The Trityl Shielding Mechanism
The therapeutic efficacy of Losartan relies on its acidic tetrazole ring, which mimics the C-terminal carboxylate of Angiotensin II.[1] However, during synthesis, this tetrazole is highly reactive and prone to side reactions.[1]
Trityllosartan utilizes a triphenylmethyl (trityl) group to protect the tetrazole nitrogen.[1]
-
Steric Bulk: The massive trityl group (
) creates a steric shield, preventing unwanted alkylation at the position during the coupling of the imidazole and biphenyl synthons.[1] -
Lipophilicity: The trityl group renders the molecule highly lipophilic (logP > 6), allowing for facile purification via crystallization in organic solvents (e.g., ethyl acetate), removing polar byproducts before the final deprotection.[1]
Theoretical Therapeutic Potential (Prodrug Concept)
While Trityllosartan is an intermediate, its structure theoretically aligns with acid-labile prodrug designs .[1]
-
Hypothesis: The trityl-tetrazole bond is acid-sensitive.[1][2] In a low-pH environment (e.g., gastric acid, pH 1.5–2.0), the trityl group cleaves, potentially releasing free Losartan.[1]
-
Limitation: The released triphenylmethanol is a non-trivial byproduct with no therapeutic benefit and potential toxicity.[1] Thus, Trityllosartan remains a synthetic prodrug rather than a clinical one.[1]
Part 3: Applications in Drug Development & Manufacturing
Application A: Convergent Synthesis of Losartan (The Primary Utility)
The industrial application of Trityllosartan is the high-yield generation of Losartan.[1] This process utilizes a "Convergent Synthesis" strategy, joining two complex fragments.[1]
Protocol 1: Acid-Mediated Deprotection of Trityllosartan
-
Objective: Removal of the trityl protecting group to yield Losartan Free Acid.[1]
-
Reagents: 12% Hydrochloric Acid (HCl) or Sulfuric Acid (
), Tetrahydrofuran (THF) or Acetone.[1] -
Mechanism:
solvolysis driven by the stability of the trityl carbocation.[1]
Step-by-Step Workflow:
-
Dissolution: Suspend Trityllosartan (1.0 eq) in Acetone (3.0 vol) at
. -
Acidification: Slowly add 2N
(2.5 eq). The slurry will dissolve as the reaction proceeds.[1] -
Reaction: Agitate for 3–5 hours. Monitor via HPLC (Target: Trityllosartan
).[1] -
Workup: Basify with 4N KOH to pH 12.0. The trityl group precipitates as Triphenylmethanol (TrOH) .[1]
-
Filtration: Filter off the TrOH byproduct (critical purification step).[1][3]
-
Isolation: Acidify the filtrate to pH 3.8 to precipitate Losartan Free Acid.
Application B: Impurity Profiling & Quality Control
In regulatory filings (ANDA), Trityllosartan is monitored as Losartan EP Impurity H .[1] Its presence indicates incomplete deprotection.[1]
-
Acceptance Criteria: Typically NMT (Not More Than) 0.15% in the final API.
-
Detection: It is highly retained in Reverse-Phase HPLC due to the trityl group.[1]
Part 4: Visualization of Technical Workflows
Figure 1: Trityllosartan Deprotection & Impurity Management Pathway
This diagram illustrates the conversion of Trityllosartan to the active drug and the critical separation of the trityl byproduct.
Caption: Figure 1.[1][4] The critical deprotection pathway of Trityllosartan.[1] Efficient removal of the lipophilic triphenylmethanol byproduct is the key determinant of final API purity.
Figure 2: Analytical Logic for Trityllosartan Detection
A decision tree for researchers identifying this compound in stability samples.
Caption: Figure 2. Analytical logic for identifying Trityllosartan. Its high lipophilicity results in significant retention time shifts compared to the parent drug.
Part 5: Quantitative Data Summary
Table 1: Physicochemical Profile of Trityllosartan vs. Losartan
| Feature | Trityllosartan (Intermediate) | Losartan Potassium (API) | Implication for Development |
| Molecular Weight | 661.2 g/mol | 461.0 g/mol | Trityl group adds ~243 Da (mass shift).[1] |
| Lipophilicity (LogP) | > 6.0 (Predicted) | ~ 1.2 (at pH 7) | Trityllosartan is insoluble in water; requires organic solvents.[1] |
| Solubility | Soluble in Toluene, DCM, THF | Soluble in Water, Alcohols | Allows "orthogonal" purification (washing water-soluble impurities).[1] |
| Receptor Affinity | Negligible (Steric hindrance) | Trityllosartan is biologically inactive until deprotected.[1] | |
| Regulatory Status | Impurity / Intermediate | Approved Drug | Must be controlled to < 0.15% in final dosage forms.[1] |
Part 6: References
-
Larsen, R. D., et al. (1994).[1] "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist."[1] Journal of Organic Chemistry. Link[1]
-
Merck & Co., Inc. (1992).[1] "Substituted imidazoles and their use as angiotensin II antagonists."[1] U.S. Patent 5,138,069.[1][3] Link
-
European Directorate for the Quality of Medicines (EDQM). "Losartan Potassium Monograph 2232."[1] European Pharmacopoeia (Ph.[1] Eur.). Link
-
Smith, G. B., et al. (1994).[1] "Mechanistic Studies of the Acid-Catalyzed Deprotection of Trityllosartan." Journal of the American Chemical Society.[1] Link[1]
-
VeePrho Laboratories. "N-Trityl Losartan-D4 Reference Standard." VeePrho Catalog. Link[1]
Sources
Trityllosartan: A Mechanistic and Methodological Analysis of its Impact on the Renin-Angiotensin System
An In-Depth Technical Guide
Abstract: This technical guide provides a comprehensive examination of the pharmacodynamic effects of Trityllosartan, a representative Angiotensin II Receptor Blocker (ARB), on the Renin-Angiotensin System (RAS). As the specific agent "Trityllosartan" is not broadly documented in peer-reviewed literature, this paper will proceed under the scientifically-grounded assumption that it functions as a selective antagonist of the Angiotensin II Type 1 (AT1) receptor, characteristic of the "sartan" class of drugs. We will dissect the molecular mechanism of action, the resultant physiological cascade, and provide detailed, field-proven experimental protocols for quantifying its effects. This document is structured to serve as a foundational resource for researchers engaged in the preclinical and clinical development of RAS-targeting therapeutics.
Part 1: The Renin-Angiotensin System and the Strategic Role of AT1 Receptor Blockade
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. The primary effector of this system, Angiotensin II (Ang II), is a potent vasoconstrictor that also stimulates aldosterone secretion from the adrenal cortex, leading to sodium and water retention. Ang II exerts these effects primarily through its interaction with the Angiotensin II Type 1 (AT1) receptor, a G-protein coupled receptor found on vascular smooth muscle, adrenal, renal, and cardiac tissues.
Dysregulation of the RAS is a key driver in the pathophysiology of hypertension, heart failure, and chronic kidney disease. Consequently, interrupting this pathway is a cornerstone of modern cardiovascular therapy. Trityllosartan, as a representative ARB, is designed to selectively and competitively block the binding of Angiotensin II to the AT1 receptor. Unlike Angiotensin-Converting Enzyme (ACE) inhibitors, which prevent the formation of Ang II, ARBs act at the final step of the cascade, providing a more direct and specific blockade of the primary pathogenic pathway. This specificity avoids off-target effects associated with ACE inhibitors, such as the accumulation of bradykinin.
Molecular Mechanism of Trityllosartan
Trityllosartan's therapeutic action is rooted in its high-affinity, competitive antagonism at the AT1 receptor site. By occupying the receptor, it prevents Angiotensin II from binding and initiating the downstream intracellular signaling cascade that leads to vasoconstriction and aldosterone release. This blockade results in vasodilation, reduced sodium and water retention, and a consequent lowering of blood pressure.
A critical pharmacodynamic consequence of this blockade is the disruption of the negative feedback loop that Ang II normally exerts on renin release from the juxtaglomerular cells of the kidney. With the AT1 receptor blocked, this feedback is lost, leading to a compensatory increase in plasma renin activity (PRA) and, subsequently, a significant rise in circulating Angiotensin II levels. However, because the AT1 receptor is effectively blocked by Trityllosartan, these elevated Ang II levels do not elicit a pressor response. This reactive rise in PRA and Ang II is a hallmark of the ARB drug class and a key biomarker for assessing target engagement.
Caption: RAS pathway showing Trityllosartan's blockade of the AT1 receptor.
Part 2: Core Experimental Protocols for Assessing Trityllosartan's Activity
To rigorously characterize the pharmacodynamic profile of Trityllosartan, a series of validated in vitro and in vivo assays are required. The following protocols represent the gold standard for evaluating target engagement and the physiological response to AT1 receptor blockade.
In Vitro: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Trityllosartan for the human AT1 receptor. This assay quantifies how effectively the compound displaces a known radiolabeled ligand from the receptor.
Methodology:
-
Membrane Preparation: Utilize cell membranes prepared from a stable cell line overexpressing the human AT1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: Use a high-affinity, selective AT1 receptor radioligand, such as [¹²⁵I]-Sar¹-Ile⁸-Angiotensin II.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Competition Curve:
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of unlabeled Trityllosartan (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled standard ARB, like Losartan).
-
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/C).
-
Quantification: Measure the radioactivity trapped on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of Trityllosartan. Fit the data to a one-site competition model using non-linear regression to calculate the IC₅₀ (the concentration of Trityllosartan that inhibits 50% of specific binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for the AT1 receptor competitive binding assay.
In Vivo: Quantifying the Pharmacodynamic Response
Objective: To measure the key biomarkers of RAS modulation following administration of Trityllosartan in a relevant animal model (e.g., spontaneously hypertensive rat, Sprague-Dawley rat).
Methodology:
-
Animal Dosing: Administer Trityllosartan or vehicle control to cohorts of animals via the intended clinical route (e.g., oral gavage).
-
Time Course: Collect blood samples at multiple time points post-dose (e.g., 0, 1, 2, 4, 8, 24 hours) to capture the pharmacokinetic/pharmacodynamic (PK/PD) relationship.
-
Sample Processing:
-
Collect whole blood into chilled tubes containing appropriate anticoagulants and protease inhibitors (e.g., EDTA for renin and aldosterone, a specific inhibitor cocktail for Ang II).
-
Centrifuge immediately at 4°C to separate plasma.
-
Store plasma at -80°C until analysis.
-
-
Biomarker Analysis:
-
Plasma Renin Activity (PRA): Use an enzymatic assay that measures the rate of Angiotensin I generation from endogenous angiotensinogen. This is often done via ELISA or radioimmunoassay (RIA) for the generated Ang I.
-
Angiotensin II Concentration: Due to its short half-life, robust measurement requires careful sample handling and a highly sensitive assay, typically a competitive ELISA or LC-MS/MS.
-
Aldosterone Concentration: Measure using a competitive ELISA or RIA kit.
-
-
Data Analysis: Plot the mean concentration of each biomarker against time for both the Trityllosartan-treated and vehicle groups. Analyze for statistically significant differences at each time point.
Part 3: Expected Data and Interpretation
The administration of an effective dose of Trityllosartan is expected to produce a distinct and predictable pattern of changes in RAS biomarkers.
Table 1: Expected Pharmacodynamic Changes Following Trityllosartan Administration
| Parameter | Expected Change | Rationale |
| Mean Arterial Pressure | Decrease | Blockade of Ang II-mediated vasoconstriction. |
| Plasma Renin Activity | Increase | Loss of Ang II-mediated negative feedback on renin release. |
| Plasma Angiotensin II | Increase | Increased renin activity drives the conversion of angiotensinogen to Ang I and then Ang II. |
| Plasma Aldosterone | Decrease | Blockade of Ang II stimulation of the adrenal glands. |
Interpretation: The successful demonstration of this biomarker signature provides strong evidence of on-target activity. The magnitude and duration of these changes should be correlated with the dose and plasma concentration of Trityllosartan to establish a clear PK/PD relationship. A potent and durable ARB will cause a sustained increase in PRA and Ang II while simultaneously lowering blood pressure and aldosterone for a clinically relevant period. This self-validating system—where the blockade of one part of the pathway (AT1 receptor) causes a predictable upstream compensatory response (increased renin/Ang II)—is a powerful confirmation of the drug's mechanism of action.
References
-
Fountain, J.H., & Lappin, S.L. (2023). Physiology, Renin Angiotensin System. In StatPearls. StatPearls Publishing. Available from: [Link]
-
Stangherlin, A., & de Gasparo, M. (1995). The angiotensin II receptor antagonists, or sartans. Journal of Human Hypertension, 9(Suppl 5), S7-S13. Available from: [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. Available from: [Link]
-
Burnier, M. (2001). Angiotensin II type 1 receptor blockers. Circulation, 103(6), 904–912. Available from: [Link]
-
Patel, S., Rauf, A., & Khan, H. (2017). Renin-angiotensin-aldosterone (RAAS): The ubiquitous system for homeostasis and pathologies. Biomedicine & Pharmacotherapy, 94, 317–325. Available from: [Link]
A Technical Guide to the Preliminary Investigation of Angiotensin II Receptor Blockage: From the Synthetic Intermediate Trityllosartan to the Biologically Active Losartan
Authored by a Senior Application Scientist
Introduction: The Role of Trityllosartan in the Synthesis of Losartan
In the landscape of pharmaceutical development, the journey from a chemical starting material to a clinically effective drug is a multi-step process often involving complex organic synthesis. Trityllosartan, chemically known as {2-butyl-4-chloro-1-[2'-(2-trityl-2H-tetrazol-5-yl)biphenyl-4-ylmethyl]-1H-imidazol-5-yl}methanol, serves as a pivotal intermediate in the manufacturing of Losartan.[1][2] Losartan is a potent and selective angiotensin II receptor blocker (ARB) used in the management of hypertension, diabetic nephropathy, and heart failure.[3]
Trityllosartan's primary function is not to exert a biological effect, but rather to facilitate the efficient and pure synthesis of Losartan.[4] The "trityl" group is a bulky chemical protecting group that temporarily masks a reactive site on the molecule during synthesis, preventing unwanted side reactions. This trityl group is subsequently removed to yield the final, biologically active Losartan molecule. Due to the steric hindrance imparted by the large trityl group, Trityllosartan itself is not expected to bind effectively to the angiotensin II type 1 (AT1) receptor and therefore is considered biologically inactive in the context of RAAS modulation.
This guide will focus on the biological activity of Losartan, the active pharmaceutical ingredient derived from Trityllosartan, and the established methodologies for its preclinical evaluation.
Part 1: The Renin-Angiotensin-Aldosterone System (RAAS) and the Mechanism of Action of Losartan
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[5][6][7] Dysregulation of this system is a key contributor to the pathophysiology of hypertension and other cardiovascular diseases.
The key effector molecule of the RAAS is angiotensin II (Ang II), which exerts its effects by binding to the AT1 receptor.[8] Activation of the AT1 receptor leads to vasoconstriction, aldosterone secretion (promoting sodium and water retention), and stimulation of thirst, all of which contribute to an increase in blood pressure.[8][9]
Losartan is a competitive antagonist of the AT1 receptor.[3][10] It selectively binds to the AT1 receptor, preventing Ang II from binding and eliciting its physiological effects. This blockade of the AT1 receptor leads to vasodilation and reduced aldosterone secretion, resulting in a decrease in blood pressure.
Caption: The Renin-Angiotensin-Aldosterone System and the site of action for Losartan.
Part 2: In Vitro Assessment of Biological Activity
Preliminary assessment of a potential ARB like Losartan begins with a series of in vitro assays to characterize its interaction with the target receptor and its functional consequences.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity and selectivity of a compound for its receptor.
Objective: To quantify the binding affinity (Ki) of Losartan for the AT1 receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human AT1 receptor are prepared from a suitable cell line (e.g., HEK293, COS-7).
-
Competitive Binding: A constant concentration of a radiolabeled ligand that specifically binds to the AT1 receptor (e.g., 125I-[Sar1,Ile8]Ang II) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled Losartan.
-
Separation and Quantification: The membrane-bound radioligand is separated from the unbound radioligand, and the radioactivity is quantified.
-
Data Analysis: The concentration of Losartan that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.
Table 1: Comparative Binding Affinities of Various ARBs for the AT1 Receptor
| ARB | pKi | Reference |
| Candesartan | 8.61 ± 0.21 | [11] |
| Telmisartan | 8.19 ± 0.04 | [11] |
| Valsartan | 7.65 ± 0.12 | [11] |
| Losartan | 7.17 ± 0.07 | [11] |
pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Functional Assays
Functional assays are crucial to determine whether a compound that binds to the receptor acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).
Objective: To assess the antagonistic activity of Losartan at the AT1 receptor.
Methodology (Calcium Mobilization Assay):
-
Cell Culture: A cell line stably expressing the human AT1 receptor and loaded with a calcium-sensitive fluorescent dye is used.
-
Stimulation: The cells are pre-incubated with varying concentrations of Losartan, followed by stimulation with a known concentration of Angiotensin II.
-
Signal Detection: The change in intracellular calcium concentration is measured using a fluorometric imaging plate reader.
-
Data Analysis: The ability of Losartan to inhibit the Angiotensin II-induced calcium mobilization is quantified, and the pA2 value, a measure of antagonist potency, is calculated.
Caption: A generalized workflow for the in vitro characterization of an ARB like Losartan.
Part 3: In Vivo Evaluation of Biological Activity
Following promising in vitro results, the biological activity of Losartan is assessed in animal models of hypertension to determine its efficacy in a physiological context.
Animal Models of Hypertension
Several well-established animal models are used to study hypertension and evaluate the efficacy of antihypertensive drugs.[12][13]
-
Spontaneously Hypertensive Rat (SHR): This is a genetic model of hypertension that closely mimics human essential hypertension.[12]
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model induces hypertension through mineralocorticoid excess and high salt intake.
-
Two-Kidney, One-Clip (2K1C) Goldblatt Hypertensive Rat: This is a model of renovascular hypertension where one renal artery is constricted.[14]
Table 2: Common Animal Models for Antihypertensive Drug Screening
| Model | Type | Key Characteristics |
| Spontaneously Hypertensive Rat (SHR) | Genetic | Mimics human essential hypertension |
| DOCA-Salt Rat | Induced | Salt-sensitive hypertension |
| 2K1C Goldblatt Rat | Induced | Renovascular hypertension |
| Angiotensin II Infusion | Induced | High-renin hypertension |
Efficacy Studies
Objective: To evaluate the dose-dependent effect of Losartan on blood pressure in a hypertensive animal model.
Methodology:
-
Animal Acclimatization and Baseline Measurement: Hypertensive animals (e.g., SHRs) are acclimatized, and baseline blood pressure is measured using telemetry or tail-cuff plethysmography.
-
Drug Administration: Animals are divided into groups and administered varying doses of Losartan or a vehicle control, typically via oral gavage.
-
Blood Pressure Monitoring: Blood pressure is monitored continuously or at regular intervals over a specified period.
-
Data Analysis: The change in blood pressure from baseline is calculated for each dose group and compared to the vehicle control group to determine the antihypertensive efficacy.
Conclusion
The preliminary research into the biological activity of a compound intended to modulate the RAAS, such as Losartan, is a systematic process that begins with its synthesis, often involving intermediates like Trityllosartan. While Trityllosartan is crucial for the chemical synthesis, it is the final active molecule, Losartan, that is subjected to rigorous in vitro and in vivo testing. These studies, from receptor binding and functional assays to efficacy trials in relevant animal models, are essential to characterize the pharmacological profile of the drug and to provide the foundational data for its further development as a therapeutic agent.
References
- Navigating Pharmaceutical R&D with Trityl Losartan. (n.d.).
- Effects of Angiotensin-Converting Enzyme Inhibitors and Angiotensin Receptor Blockers on Angiotensin-Converting Enzyme 2 Levels. (2021). ScienceOpen.
- The Renin–Angiotensin–Aldosterone System, RAAS, Anim
- Translational research: Bridging the gap between preclinical and clinical research. (2023). Perspectives in Clinical Research.
- In Vitro Biologic Activities of the Antimicrobials Triclocarban, Its Analogs, and Triclosan in Bioassay Screens. (2006). Environmental Health Perspectives.
- In silico prediction of ARB resistance: A first step in creating personalized ARB therapy. (2020). PLOS ONE.
- Unlocking Novel Therapeutic Potential of Angiotensin II Receptor Blockers. (2023).
- Trityl losartan. (2004).
- Review on in vivo and in vitro experimental model of anti-hypertensive agent. (2022). GSC Biological and Pharmaceutical Sciences.
- Angiotensin II receptor blocker. (n.d.). Wikipedia.
- Trityl Losartan | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com.
- Physiology, Renin Angiotensin System. (2023).
- Angiotensin II Receptor Blockers (ARBs Antihypertensive Agents) Increase Replication of SARS-CoV-2 in Vero E6 Cells. (2022). Viruses.
- Comparative efficacy and safety of six angiotensin II receptor blockers in hypertensive patients: a network meta-analysis. (2024). PubMed.
- Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties. (2023). Biochemical Pharmacology.
- AT1 receptor signaling pathways in the cardiovascular system. (2017). Molecular and Cellular Endocrinology.
- Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects. (2011). The Journal of the American Society of Hypertension.
- Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis. (2014).
- Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans. (2020). Frontiers in Pharmacology.
- Hypertension and Vascular Disease Models. (n.d.). Inotiv.
- Trityllosartan. (n.d.). PubChem.
- Discovery and development of angiotensin receptor blockers. (n.d.). Wikipedia.
- Clinical Comparison and Application Guidelines for Seven Types of Sartans. (2024).
- Renin-Angiotensin-Aldosterone System (RAAS). (2021). Cleveland Clinic.
- Binding Affinity of Candesartan, Losartan, Telmisartan and Valsartan with Angiotensin II Receptor 1 Subtype. (2014). Journal of the American Society of Hypertension.
- Cardiovascular Diseases Models. (n.d.). WuXi Biology.
- What is the preferred angiotensin (AT) receptor affinity, AT1 vs AT2, for antihypertensive medications in patients with hypertension?. (2023). Dr.Oracle.
- Comparative ARB pharmacology. (2008). The British Journal of Cardiology.
- The AT1/AT2 Receptor Equilibrium Is a Cornerstone of the Regulation of the Renin Angiotensin System beyond the Cardiovascular System. (2023).
- The Renin-Angiotensin-Aldosterone-System. (2023). TeachMePhysiology.
- Discovery of a new generation of angiotensin receptor blocking drugs: Receptor mechanisms and in silico binding to enzymes relevant to SARS-CoV-2. (2021). Bioorganic & Medicinal Chemistry.
- Trityl losartan. (2004).
- Animal Models of Hypertension: A Scientific Statement From the American Heart Associ
- The Different Therapeutic Choices with ARBs. Which One to Give? When? Why?. (2016).
- Insights Into the Role of Angiotensin-II AT1 Receptor-Dependent β-Arrestin Signaling in Cardiovascular Disease. (2020). Hypertension.
- The Renin–Angiotensin–Aldosterone System (RAAS)
- Comparative effectiveness of telmisartan vs. other angiotensin receptor blockers in reducing hypertension-related cerebrovascular and cardiovascular events: a real-world retrospective study using the TriNetX network. (2024). Frontiers in Cardiovascular Medicine.
- Molecule-specific Effects of Angiotensin II–Receptor Blockers Independent of the Renin–Angiotensin System. (2008). American Journal of Hypertension.
- AT1 receptor downregulation: A mechanism for improving glucose homeostasis. (2021). World Journal of Diabetes.
- Trityl Losartan synthesis method. (2015).
- Angiotensin II receptor blockers (ARBs) and manufacturing contamination: A retrospective National Register Study into suspected associated adverse drug reactions. (2022). PLOS ONE.
- Relative affinity of angiotensin peptides and novel ligands at AT(1) and AT(2) receptors. (2010). European Journal of Pharmacology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Trityl losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. teachmephysiology.com [teachmephysiology.com]
- 8. scienceopen.com [scienceopen.com]
- 9. google.com [google.com]
- 10. Trityl Losartan | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. researchgate.net [researchgate.net]
- 12. Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inotiv.com [inotiv.com]
- 14. gsconlinepress.com [gsconlinepress.com]
Methodological & Application
Application Note: Evaluation of Trityllosartan Affinity in Angiotensin II Type 1 (AT1) Receptor Binding Assays
This Application Note is designed for researchers in pharmacology and medicinal chemistry, specifically those involved in Structure-Activity Relationship (SAR) studies or Impurity Qualification (ICH Q3A/B) for Angiotensin Receptor Blockers (ARBs).
Introduction & Scientific Context
Trityllosartan (2-butyl-4-chloro-1-[[2'-(2-triphenylmethyl-2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanol) is the penultimate intermediate in the synthesis of Losartan , the first-in-class non-peptide Angiotensin II receptor antagonist.[1][2]
While Losartan relies on an acidic tetrazole ring for high-affinity ionic interaction with the AT1 receptor (specifically residues Arg167 and Lys199), Trityllosartan bears a bulky, lipophilic triphenylmethyl (trityl) protecting group on the tetrazole.
Why Assay Trityllosartan?
-
Impurity Qualification: Trityllosartan is a known process impurity (Impurity H). Regulatory guidelines (ICH Q3A) require the assessment of biological activity for impurities to determine safety margins.
-
SAR Studies: Analyzing how the bulky trityl group affects binding kinetics provides insight into the steric tolerance of the AT1 receptor's orthosteric pocket.
-
Lipophilicity Research: The trityl group significantly alters the physicochemical profile (LogP), affecting membrane partitioning behavior compared to the parent drug.
This protocol details a Competitive Radioligand Binding Assay to determine the inhibition constant (
Assay Principle
The assay utilizes a competitive displacement mechanism. High-affinity
Key Mechanistic Difference:
-
Losartan: Binds via ionic interaction (tetrazole) + hydrophobic contacts.
-
Trityllosartan: Ionic interaction is sterically/electronically hindered; binding relies heavily on Van der Waals forces and hydrophobic stacking of the trityl/biphenyl system.
Materials & Reagents
Biological Materials[3][4][5][6]
-
Receptor Source: Membranes from HEK293 cells stably expressing human AT1 receptor (or CHO-AT1 cells).
-
Radioligand:
(Specific Activity: ~2200 Ci/mmol). -
Test Compound: Trityllosartan (CAS: 133909-99-6).[3][4][5][6]
-
Reference Compound: Losartan Potassium (CAS: 124750-99-8).[3]
-
Non-Specific Binding (NSB) Control: Unlabeled Angiotensin II (
).
Buffers
| Buffer Type | Composition | Purpose |
| Binding Buffer | 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA (Fatty acid-free) | Physiological environment; BSA prevents ligand adsorption. |
| Wash Buffer | 50 mM Tris-HCl (pH 7.4), 0.9% NaCl (cold) | Removes unbound radioligand during filtration. |
| Solvent | 100% DMSO (Dimethyl sulfoxide) | Solubilization of Trityllosartan (Critical due to high lipophilicity). |
Experimental Protocol
Step 1: Compound Preparation (Critical)
Trityllosartan is highly hydrophobic due to the trityl group. Proper solubilization is essential to prevent precipitation in the aqueous assay buffer.
-
Stock Solution: Dissolve Trityllosartan in 100% DMSO to a concentration of
. Vortex until completely clear. -
Serial Dilution: Prepare
working concentrations in Binding Buffer containing 5% DMSO .-
Note: The final DMSO concentration in the assay well must be constant (e.g., 0.5% or 1%) to avoid solvent effects on the receptor.
-
Dilution Range:
to (semi-log steps).
-
Step 2: Membrane Preparation
-
Thaw AT1 receptor membrane aliquots on ice.
-
Dilute membranes in Binding Buffer to a concentration of
protein per well. -
Homogenize gently (using a Dounce homogenizer or needle pass) to ensure uniform suspension.
Step 3: Assay Setup (96-well plate format)
Perform all conditions in triplicate.
| Well Type | Buffer ( | Competitor ( | Radioligand ( | Membrane ( | Total Vol ( |
| Total Binding (TB) | 150 | 25 (Vehicle*) | 25 | 50 | 250 |
| Non-Specific (NSB) | 150 | 25 (AngII | 25 | 50 | 250 |
| Test (Trityl) | 150 | 25 (Trityllosartan) | 25 | 50 | 250 |
*Vehicle: Binding buffer with same % DMSO as test wells.
-
Add Buffer to all wells.
-
Add Competitor (Trityllosartan dilution series) or Controls (Vehicle/AngII).
-
Add Radioligand (
, final conc. ). -
Initiate reaction by adding Membranes .
Step 4: Incubation
-
Time: 90 minutes.
-
Temperature:
(Room Temperature). -
Agitation: Shake plates on an orbital shaker (200 rpm) for the first 15 mins, then static.
Step 5: Termination & Filtration
-
Pre-soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour (reduces non-specific binding of the lipophilic trityl compound to the filter).
-
Harvest using a cell harvester (e.g., Brandel or PerkinElmer).
-
Wash filters
with ice-cold Wash Buffer . -
Dry filters at
for 30 mins or air dry.
Step 6: Detection
-
Add liquid scintillation cocktail (if using filter mats) or transfer filters to tubes.
-
Count radioactivity (CPM) using a Gamma Counter or Scintillation Counter.
Data Analysis & Visualization
Calculation
-
Specific Binding (SB):
. -
Percent Inhibition:
. -
Curve Fitting: Fit data to a one-site competition model using non-linear regression (e.g., GraphPad Prism):
-
Calculation: Use the Cheng-Prusoff equation:
- = Radioligand concentration used.
- = Dissociation constant of radioligand (determined previously via Saturation Binding).
Expected Results
-
Losartan:
. -
Trityllosartan: Expect significantly lower affinity (higher
, likely in the range) because the trityl group blocks the acidic tetrazole required for salt-bridge formation with the receptor. However, partial displacement may occur due to hydrophobic interactions.
Visualizing the Assay & Pathway
Diagram 1: Competitive Binding Workflow
This diagram illustrates the logical flow of the experimental procedure, highlighting the critical separation step.
Caption: Step-by-step workflow for the Trityllosartan competitive radioligand binding assay.
Diagram 2: AT1 Receptor Signaling Pathway
Understanding what is being blocked: The AT1 receptor couples primarily to
Caption: The Gq-coupled signaling cascade of the AT1 receptor. Trityllosartan acts as a potential competitive antagonist.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| High Non-Specific Binding (NSB) | Trityllosartan sticking to filters. | Increase PEI concentration to 0.5% or add 0.1% BSA to the Wash Buffer. |
| Precipitation | Trityllosartan insolubility in aqueous buffer. | Verify the compound is clear in the stock. Do not exceed 1% DMSO in the final assay volume. Inspect wells visually. |
| Low Counts (Total Binding) | Receptor degradation or radioligand decay. | Use fresh membranes. Check specific activity of |
| Flat Displacement Curve | Trityllosartan has no affinity. | This is a valid result. The trityl group may completely abolish binding. Confirm with a high concentration ( |
References
-
De Gasparo, M., et al. (2000). "International Union of Pharmacology. XXIII. The Angiotensin II Receptors."[2][3][7][8][9][10][11][12] Pharmacological Reviews.
-
Carini, D. J., et al. (1991).[9] "Nonpeptide angiotensin II receptor antagonists: the discovery of a series of N-(biphenylmethyl)imidazoles as potent, orally active antihypertensives." Journal of Medicinal Chemistry.
-
ICH Expert Working Group. (2006). "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." International Council for Harmonisation.
-
Agelis, G., et al. (2013). "Rational drug design of AT1 angiotensin receptor antagonists." Current Pharmaceutical Design.
-
Zhang, H., et al. (2015). "Structure of the Angiotensin II Type 1 Receptor with Angiotensin II Receptor Blockers." Nature.
Sources
- 1. (PDF) Preparation of losartan and losartan potassium [academia.edu]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Losartan | CAS#:114798-26-4 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS 133909-99-6: 2-Butyl-4-chloro-1-[[2′-[2-(triphenylmeth… [cymitquimica.com]
- 6. apicule.com [apicule.com]
- 7. researchgate.net [researchgate.net]
- 8. US20100190996A1 - Process for the Preparation of Losartan - Google Patents [patents.google.com]
- 9. moodle2.units.it [moodle2.units.it]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. veeprho.com [veeprho.com]
- 12. nclinnovations.org [nclinnovations.org]
Experimental setup for studying Trityllosartan in hypertension models
Abstract
This application note details the standardized experimental workflow for evaluating Trityllosartan , a lipophilic Angiotensin II Receptor Blocker (ARB) candidate. While structurally related to Losartan, the trityl moiety implies significant hydrophobicity, necessitating specific formulation strategies and metabolic validation. This guide covers compound preparation, in vitro receptor binding verification, and in vivo efficacy testing using the gold-standard Spontaneously Hypertensive Rat (SHR) model and Angiotensin II-induced hypertension phenotypes.[1]
Part 1: Compound Preparation & Formulation
Scientific Rationale: The presence of a triphenylmethyl (trityl) group renders Trityllosartan highly lipophilic compared to standard sartans. Poor solubility leads to erratic bioavailability, causing high inter-subject variability in blood pressure (BP) data. A self-emulsifying drug delivery system (SEDDS) or co-solvent approach is required.[1]
Protocol 1.1: Vehicle Selection & Solubility Testing
-
Primary Vehicle: 5% DMSO + 40% PEG 400 + 55% Saline (v/v).
-
Alternative (Suspension): 0.5% Methylcellulose (high viscosity) with 0.1% Tween-80.[1]
-
Self-Validating Step:
-
Prepare a 10 mg/mL stock solution.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Analyze supernatant via HPLC-UV (254 nm). Acceptance Criterion: >95% recovery in solution phase.
-
Critical Chemistry Note: Trityllosartan may act as a prodrug . The trityl group often protects the tetrazole ring (the pharmacophore). In vivo hydrolysis may be required to release the active moiety.
-
Action: Include a satellite group for PK analysis to measure both parent (Trityllosartan) and metabolite (Active Sartan) plasma concentrations.
Part 2: In Vitro Mechanism of Action (The "Go/No-Go")
Before animal testing, confirm Trityllosartan’s affinity for the AT1 receptor and its metabolic stability.
Protocol 2.1: AT1 Receptor Binding Assay
-
Cell Line: HEK-293 cells stably expressing human AT1 receptor.[1]
-
Ligand: [¹²⁵I]-Sar¹-Ile⁸-Angiotensin II (0.2 nM).[1]
-
Competitor: Trityllosartan (10⁻¹⁰ to 10⁻⁵ M).
-
Readout: Scintillation counting. Calculate IC₅₀ and Kᵢ.
-
Success Metric: Kᵢ < 10 nM (comparable to Losartan/Telmisartan).
Part 3: In Vivo Experimental Models
Visualizing the Mechanism & Workflow
The following diagram illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the specific intervention point of Trityllosartan, followed by the experimental workflow.
Caption: Figure 1.[1][2] Mechanism of AT1 blockade by Trityllosartan and the sequential experimental workflow.
Model A: Spontaneously Hypertensive Rat (SHR)
Objective: Evaluate chronic efficacy in a genetic model mimicking human essential hypertension.
Study Design Table:
| Group | N | Treatment | Dose | Route | Duration |
| Control | 8 | Vehicle Only | N/A | PO | 4 Weeks |
| Low Dose | 8 | Trityllosartan | 3 mg/kg | PO | 4 Weeks |
| High Dose | 8 | Trityllosartan | 10 mg/kg | PO | 4 Weeks |
| Comparator | 8 | Losartan | 10 mg/kg | PO | 4 Weeks |
Detailed Protocol:
-
Animal Selection: Male SHRs, 12–14 weeks old (Established hypertension: SBP > 150 mmHg).
-
Instrumentation (Day -7): Implant DSI PA-C40 radiotelemetry transmitters into the abdominal aorta. Allow 7 days for recovery and circadian rhythm restoration.
-
Why Telemetry? Tail-cuff methods induce thermal and restraint stress, artificially spiking BP and masking the drug's true trough-to-peak ratio.[1]
-
-
Baseline Recording (Day -3 to 0): Record continuous Mean Arterial Pressure (MAP) and Heart Rate (HR) for 72 hours to establish a stable baseline.
-
Dosing Phase (Day 1–28): Administer Trityllosartan via oral gavage daily at 09:00 AM (light cycle onset).
-
Data Acquisition: Sample BP every 5 minutes for 10 seconds.
-
Terminal Endpoint: Euthanasia. Harvest left ventricle and kidneys for fibrosis staining (Masson’s Trichrome).
Self-Validating Check:
-
Verification: The Comparator group (Losartan) must show a statistically significant reduction in MAP (>15 mmHg) by Day 7. If not, the model or formulation is invalid.
Model B: Angiotensin II-Induced Hypertension
Objective: Prove specific mechanistic blockade of the AT1 receptor (Pharmacodynamics).[1]
Protocol:
-
Induction: Implant ALZET osmotic minipumps (Model 2002) subcutaneously in Sprague-Dawley rats.
-
Infusion Rate: Angiotensin II at 400 ng/kg/min for 14 days.
-
Treatment: Concurrent oral dosing of Trityllosartan (10 mg/kg/day).
-
Expected Outcome:
-
Vehicle + Ang II: Rapid rise in SBP to >170 mmHg within 5 days.
-
Trityllosartan + Ang II: Complete or partial blunting of the pressor response (SBP remains <140 mmHg).
-
Part 4: Data Reporting & Biomarkers
Key Output Metrics:
-
MAP Reduction (ΔmmHg): Change from baseline vs. Vehicle.
-
Trough-to-Peak Ratio: Critical for determining if once-daily dosing is sufficient.[1]
-
Calculation: (BP reduction at 24h post-dose) / (Max BP reduction).[1] Target > 50%.
-
-
Renal Protection:
-
Measure Urinary Albumin-to-Creatinine Ratio (UACR).[1]
-
Hypothesis: Trityllosartan should reduce albuminuria independent of BP lowering (anti-fibrotic effect).
-
Safety/Toxicity Flags:
-
Monitor for Hyperkalemia (common with ARBs).
-
Monitor liver enzymes (ALT/AST) due to the metabolic load of the trityl group.
References
-
American Heart Association (AHA). (2005).[3] Recommendations for Blood Pressure Measurement in Humans and Experimental Animals. Hypertension, 45(1), 142–161. Link[1]
-
Lerman, L. O., et al. (2019). Animal Models of Hypertension: A Scientific Statement From the American Heart Association. Hypertension, 73(6), e87–e120. Link[1]
-
Data Sciences International (DSI). (2023). Surgical Manual: PA-C40 Implantable Telemetry for Rodents. DSI Technical Library. Link
-
Burnier, M. (2001). Angiotensin II type 1 receptor blockers.[2][4][5][6] Circulation, 103(6), 904-912.[1] Link[1]
-
Graham, D., et al. (2005). Comparison of radiotelemetry and tail-cuff blood pressure measurement in the spontaneously hypertensive rat. Journal of Pharmacological and Toxicological Methods, 52(2), 297-302. Link
Sources
- 1. Trityllosartan | C41H37ClN6O | CID 10865273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Trityl Losartan | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effects of Angiotensin-Converting Enzyme Inhibitors and Angiotensin Receptor Blockers on Angiotensin-Converting Enzyme 2 Levels: A Comprehensive Analysis Based on Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of Trityl Losartan (Trityllosartan)
Abstract & Strategic Analysis
Trityl Losartan (CAS: 133909-99-6) is the critical penultimate intermediate in the synthesis of the antihypertensive drug Losartan Potassium. Chemically defined as 2-n-butyl-4-chloro-1-[[2'-(2-triphenylmethyl-2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanol , its synthesis represents a classic convergent strategy in medicinal chemistry.
Strategic Insight (The "Why"): The synthesis hinges on the alkylation of a functionalized imidazole with a biphenyl tetrazole.
-
The Protection Strategy: The tetrazole ring is acidic (pKa ~4.5-5). Without protection, it would form a salt under the basic alkylation conditions, reducing nucleophilicity and solubility. The bulky trityl (triphenylmethyl) group is selected not just for protection, but for lipophilicity . It renders the intermediate highly soluble in organic solvents (unlike the final Losartan free acid) and facilitates purification via crystallization, stripping away polar impurities before the final deprotection.
-
Regiochemistry: Recent crystallographic evidence (SCXRD) confirms that the trityl group resides exclusively on the N-2 position of the tetrazole, contrary to older literature citing N-1.[1] This stability is crucial for the integrity of the subsequent coupling step.
Chemical Reaction Pathway
The protocol below utilizes a Nucleophilic Substitution (
Reaction Scheme Visualization
Caption: Convergent synthesis pathway showing the coupling of BCFI and TTBB. The N-1 alkylation is favored by steric and electronic factors of the 2-butyl group.
Materials & Equipment
Key Reagents
| Reagent | Abbr. | CAS | Role | Eq. |
| 2-n-Butyl-4-chloro-5-hydroxymethylimidazole | BCFI | 79047-41-9 | Nucleophile | 1.0 |
| N-(Triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole | TTBB | 124750-51-2 | Electrophile | 1.05 |
| Potassium Carbonate (Anhydrous) | K₂CO₃ | 584-08-7 | Base | 2.5 |
| N,N-Dimethylformamide | DMF | 68-12-2 | Solvent | 5-7 Vol |
Safety Pre-Check
-
TTBB (Bromide): Potent alkylating agent and lachrymator. Handle exclusively in a fume hood.
-
Trityl Group Sensitivity: The trityl ether is acid-labile . Ensure all glassware is free of acid residue. Avoid acidic aqueous washes.
Experimental Protocol: Synthesis of Trityl Losartan
This protocol is optimized for a 10g scale (based on BCFI) but is linearly scalable.
Step 1: The Coupling Reaction
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and nitrogen inlet.
-
Solvation: Charge 10.0 g of BCFI (49.3 mmol) and 50 mL of DMF . Stir until fully dissolved.
-
Base Addition: Add 17.0 g of Potassium Carbonate (K₂CO₃) (123 mmol, 2.5 eq). The mixture will become a suspension.
-
Electrophile Addition: Slowly add 29.0 g of TTBB (51.8 mmol, 1.05 eq) over 15 minutes.
-
Why? Slow addition prevents localized high concentrations of bromide, reducing the risk of side reactions (dimerization).
-
-
Reaction: Heat the mixture to 45–50°C . Stir vigorously for 4–6 hours.
Step 2: Workup (Quench & Extraction)[4]
-
Quench: Cool the reaction mass to 20°C. Add 100 mL of Deionized Water slowly. The reaction is exothermic; maintain temp <30°C.
-
Extraction: Add 100 mL of Ethyl Acetate (EtOAc) . Stir for 10 minutes and let layers settle.
-
Separation: Collect the upper organic layer. Re-extract the aqueous layer with 50 mL EtOAc.
-
Washing: Combine organic layers. Wash with:
-
2 x 50 mL Water (to remove DMF).
-
1 x 50 mL Saturated Brine (to remove emulsified water).
-
-
Drying: Dry over anhydrous Sodium Sulfate (Na₂SO₄). Filter and concentrate under reduced pressure (Rotavap) at 40°C to obtain a viscous yellow oil or semi-solid.
Step 3: Crystallization (Purification)
Critical Step: Direct crystallization removes the unreacted TTBB and regioisomers.
-
Solvent Swap: Dissolve the crude residue in 40 mL of Acetone .
-
Precipitation: Slowly add 10 mL of Water while stirring. If oiling occurs, seed with pure Trityl Losartan crystals.
-
Maturation: Stir at room temperature for 2 hours, then cool to 0–5°C for 2 hours.
-
Isolation: Filter the white precipitate. Wash the cake with cold Acetone/Water (4:1).
-
Drying: Dry in a vacuum oven at 45°C for 6 hours.
Expected Yield: 28.0 – 31.0 g (85–92%) Appearance: White to off-white crystalline powder.
Process Workflow Diagram
Caption: Step-by-step operational workflow for the synthesis and isolation of Trityl Losartan.
Analytical Validation (QC)
To ensure the integrity of the synthesized Trityl Losartan, compare against these parameters.
HPLC Purity Parameters
-
Column: C18 (e.g., Agilent Zorbax Eclipse), 150 x 4.6 mm, 5µm.
-
Mobile Phase: Acetonitrile : Buffer (0.1% H₃PO₄) [80:20]. Note: High organic content required due to trityl lipophilicity.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 254 nm.
-
Retention Time: Trityl Losartan elutes late (approx 12-15 min) due to the hydrophobic trityl group.
NMR Characterization ( , 400 MHz, DMSO- )
-
Trityl Group: Multiplet at δ 6.9 – 7.4 ppm (15H, aromatic rings of triphenylmethyl).
-
Biphenyl/Imidazole Aromatics: Signals at δ 7.5 – 7.8 ppm.
-
Methylene Bridge: Singlet at δ 5.2 ppm (connecting imidazole to biphenyl).
-
Butyl Chain: Triplet at δ 0.85 (terminal CH₃), Multiplets at 1.25, 1.55, 2.50 ppm.
-
Hydroxyl (OH): Broad singlet at δ 5.1–5.3 ppm (disappears with D₂O shake).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction or loss during workup. | Check aqueous layer pH (should be >7).[4] Acidic pH hydrolyzes the trityl group. |
| Sticky Solid / Oil | Residual DMF or impurities. | Recrystallize from Isopropyl Alcohol (IPA) instead of Acetone/Water. Stir longer at 0°C. |
| Detritylation | Acidic contamination. | Ensure solvents are neutral. Do not use acid in the mobile phase for TLC.[5] |
| New Impurity (RRT ~0.8) | Regioisomer (N-3 alkylation). | This is intrinsic to imidazole alkylation. Remove via recrystallization; it is more soluble in acetone than the product. |
References
-
Larsen, R. D., et al. (1994).[6] "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry, 59(21), 6391–6394. Link
-
Reddy, A. V., et al. (2011). "Identification and Synthesis of Potential Impurities of Losartan Potassium." Asian Journal of Chemistry, 23(9), 3789-3793. Link
-
Zhu, L., et al. (2019). "Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? Crystal Structure of N-Trityl Losartan." Molecules, 24(19), 3594. Link
-
Bess, W., et al. (2005). "Process for the preparation of losartan potassium form I." World Intellectual Property Organization, WO2005023758A2. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. US20090076281A1 - Process for the preparation of losartan and its salts - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. WO2005023758A2 - Process for the preparation of losartan potassium form i - Google Patents [patents.google.com]
- 6. moodle2.units.it [moodle2.units.it]
Application Notes and Protocols for Radiolabeling Losartan Derivatives for PET Imaging of Angiotensin II Type 1 Receptors
Abstract
This comprehensive guide provides detailed methodologies for the radiolabeling of losartan derivatives with positron-emitting radionuclides, specifically Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]), for in vivo imaging of the Angiotensin II Type 1 Receptor (AT₁R) using Positron Emission Tomography (PET). Losartan is a potent and selective AT₁R blocker, and its use as a scaffold for PET radiotracers enables the non-invasive quantification and monitoring of AT₁R expression in various physio-pathological conditions, including cardiovascular diseases, inflammation, and cancer.[1][2][3][4] This document offers field-proven insights and step-by-step protocols for researchers, chemists, and drug development professionals, aiming to facilitate the synthesis, purification, and preclinical evaluation of these valuable molecular imaging agents.
Introduction: The Rationale for Imaging AT₁ Receptors
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. The primary effector of the RAS, angiotensin II, exerts its physiological effects mainly through the AT₁R.[1][2] Dysregulation of this receptor is implicated in a host of diseases. Therefore, the ability to visualize and quantify AT₁R distribution and density in vivo is a powerful tool for understanding disease mechanisms, diagnosing pathologies, and monitoring therapeutic responses.[1][2][5] PET, with its high sensitivity and quantitative capabilities, is the ideal modality for this purpose.[5]
Losartan, a widely prescribed antihypertensive drug, serves as an excellent molecular template for developing AT₁R-targeted PET tracers due to its high binding affinity and selectivity.[1][2] This guide will focus on established methods for labeling losartan derivatives with two of the most clinically relevant PET radionuclides:
-
Carbon-11 (t½ ≈ 20.4 min): Allows for the synthesis of radiotracers that are chemically identical to the parent molecule, minimizing any alteration of its pharmacological properties.[6][7] Its short half-life permits multiple PET scans in the same subject on the same day, which is advantageous for receptor occupancy studies.[7]
-
Fluorine-18 (t½ ≈ 109.8 min): The longer half-life of ¹⁸F facilitates more complex radiosynthesis and purification procedures, allows for transportation of the radiotracer to satellite imaging centers, and enables imaging at later time points to assess pharmacokinetics.[6]
This document will detail the synthesis of [¹¹C]methyl-losartan and two distinct ¹⁸F-labeled losartan derivatives: [¹⁸F]AMBF₃Los and [¹⁸F]FPyKYNE-losartan, chosen for their promising preclinical data and differing synthetic strategies.
The Renin-Angiotensin System and AT₁R Signaling
A fundamental understanding of the target is crucial for tracer development. The diagram below illustrates the central role of AT₁R in the RAS pathway. PET imaging with radiolabeled losartan derivatives allows for the direct interrogation of this key receptor.
Caption: The Renin-Angiotensin System (RAS) and the site of action for losartan derivatives.
Radiolabeling Protocols and Methodologies
This section provides detailed, step-by-step protocols for the synthesis of selected losartan-based PET radiotracers. The causality behind key experimental choices is explained to provide a deeper understanding of the radiochemical process.
3.1. [¹¹C]Methylation of Losartan: Synthesis of [¹¹C]Methyl-Losartan
This method involves the direct methylation of a precursor molecule using [¹¹C]methyl iodide or [¹¹C]methyl triflate. The labeling occurs on the tetrazole ring of a protected losartan analog. This strategy is chosen for its high efficiency and the minimal structural modification to the parent drug.[8]
Caption: Automated radiosynthesis workflow for [¹¹C]Methyl-Losartan.
-
Production of [¹¹C]Methyl Iodide: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a medical cyclotron.[9] Convert the [¹¹C]CO₂ to [¹¹C]methyl iodide ([¹¹C]CH₃I) using a gas-phase or wet chemistry method, typically integrated into an automated synthesis module.
-
Radiolabeling Reaction:
-
Prepare a solution of the tetrazole-protected losartan precursor (e.g., triphenylmethyl (trityl) protected losartan) in a suitable solvent like dimethylformamide (DMF).
-
Trap the incoming [¹¹C]CH₃I in the reaction vessel containing the precursor solution at low temperature.
-
Add a base (e.g., aqueous sodium hydroxide) to deprotonate the tetrazole, facilitating nucleophilic attack.
-
Heat the sealed reaction vessel (e.g., 80-120°C) for a short duration (3-5 minutes) to drive the methylation reaction.[8]
-
-
Deprotection: After cooling, add a strong acid (e.g., hydrochloric acid) to the reaction mixture and heat again to cleave the trityl protecting group. The protecting group is essential to prevent methylation at other sites but must be removed to restore the molecule's affinity for AT₁R.
-
Purification:
-
Neutralize the reaction mixture and inject it onto a semi-preparative High-Performance Liquid Chromatography (HPLC) system (e.g., C18 column) to separate the desired [¹¹C]methyl-losartan from unreacted precursor, byproducts, and hydrolyzed [¹¹C]CH₃I.
-
The choice of mobile phase (e.g., acetonitrile/water with trifluoroacetic acid) is critical for achieving sharp peaks and good separation.
-
-
Formulation:
-
Collect the HPLC fraction containing the product.
-
Trap the product on a C18 solid-phase extraction (SPE) cartridge (e.g., Sep-Pak).
-
Wash the cartridge with sterile water to remove HPLC solvents.
-
Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection.
-
-
Quality Control (QC): Perform standard QC tests, including radiochemical purity (analytical HPLC), residual solvent analysis (GC), pH, and sterility testing, before release.
3.2. ¹⁸F-Labeling via Isotopic Exchange: Synthesis of [¹⁸F]AMBF₃Los
This innovative one-step method utilizes an ¹⁸F-¹⁹F isotopic exchange reaction on an ammoniomethyltrifluoroborate (AMBF₃) derivative of losartan.[1][2] This approach is attractive because it simplifies the radiosynthesis, often avoiding the need for HPLC purification and proceeding under mild conditions.[3]
-
Production of [¹⁸F]Fluoride: Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction using an ¹⁸O-enriched water target.
-
Azeotropic Drying: Transfer the [¹⁸F]fluoride to a shielded hot cell. Add a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water. Heat the mixture under a stream of inert gas (e.g., nitrogen or argon) to remove the water azeotropically. This drying step is critical to activate the fluoride for nucleophilic substitution.
-
Radiolabeling Reaction:
-
Dissolve the AMBF₃Los precursor in an acidic buffer (e.g., acetate buffer).
-
Add the dried K¹⁸F/Kryptofix complex (resuspended in acetonitrile) to the precursor solution.
-
Heat the reaction mixture at a moderate temperature (e.g., 80-100°C) for 10-15 minutes.[1][3] The isotopic exchange occurs on the B-F bond.
-
-
Purification:
-
A key advantage of this method is the potential to bypass HPLC purification. The reaction mixture can be diluted with water and directly loaded onto a C18 SPE cartridge.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and other polar impurities.
-
-
Formulation: Elute the purified [¹⁸F]AMBF₃Los from the SPE cartridge with ethanol and dilute with sterile saline for injection.
-
Quality Control: Perform QC tests as described in section 3.1.6.
3.3. ¹⁸F-Labeling via "Click" Chemistry: Synthesis of [¹⁸F]FPyKYNE-losartan
This multi-step approach leverages the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.[10][11] An azide-modified losartan precursor is coupled with an ¹⁸F-labeled alkyne synthon. This method is robust and modular, allowing for the late-stage introduction of the radioisotope.
-
Synthesis of the ¹⁸F-labeled Synthon ([¹⁸F]FPyKYNE):
-
This is typically a two-step process performed in an automated module. First, perform a nucleophilic aromatic substitution on a nitro-precursor (e.g., 2-nitro-3-pent-4-yn-1-yloxypyridine) with dried K¹⁸F/Kryptofix complex in DMSO at high temperature (e.g., 165°C).[10]
-
Purify the resulting [¹⁸F]FPyKYNE synthon using an SPE cartridge (e.g., silica gel) to remove unreacted fluoride and impurities.
-
-
Click Reaction:
-
Elute the purified [¹⁸F]FPyKYNE into a second reaction vessel containing the azido-losartan precursor (with the tetrazole protected, e.g., trityl-losartan azide).
-
Add the catalyst system, typically a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) in a solvent mixture like DMSO/water.[10]
-
Heat the mixture (e.g., 85°C) for 15-25 minutes to facilitate the cycloaddition.[10]
-
-
Deprotection: As with the ¹¹C method, cleave the trityl protecting group by adding acid (e.g., HCl) and heating.[10]
-
Purification and Formulation: This method requires HPLC purification to separate the final product from the precursor, catalyst, and byproducts. The subsequent formulation via SPE is identical to the process described in section 3.1.5.
-
Quality Control: Perform a full suite of QC tests. Molar activity is a particularly important parameter to measure, as high molar activity is crucial to avoid receptor saturation in vivo.[11]
Data Presentation and Comparison
The choice of radiolabeling method depends on several factors, including available infrastructure, desired tracer properties, and the specific research question. The following table summarizes key performance indicators for the described methods based on published data.
| Radiotracer | Method | Radiochemical Yield (Decay-Corrected) | Purity | Molar Activity (GBq/µmol) | Key Advantage | Reference |
| [¹¹C]Methyl-EXP3174 | ¹¹C-Methylation | Not explicitly stated, but sufficient for PET | >95% | Not explicitly stated | Metabolite of losartan with higher affinity | [8] |
| [¹⁸F]FEtLos | ¹⁸F-Fluoroalkylation | 2.7 ± 0.9% | >95% | Not specified | Direct alkylation of losartan | [1][2] |
| [¹⁸F]AMBF₃Los | ¹⁸F-¹⁹F Isotopic Exchange | 11 ± 4% | >95% | Not specified | Simple, one-step, no HPLC needed | [1][2] |
| [¹⁸F]FPyKYNE-losartan | "Click" Chemistry | 11 ± 2% | >99% | 467 ± 60 | High molar activity, robust | [11] |
Note: Yields and molar activities are highly dependent on the specific synthesis setup and initial radioactivity.
Preclinical Evaluation: Ensuring Tracer Validity
The synthesis of a radiotracer is only the first step. A rigorous evaluation is mandatory to validate its performance as an imaging agent.
5.1. In Vitro Binding Assays
Before advancing to in vivo studies, it is essential to confirm that the structural modifications for radiolabeling have not compromised the tracer's affinity and selectivity for the AT₁R.
-
Competition Binding Assays: These are performed using cell membranes expressing AT₁R (e.g., from AT₁R-overexpressing CHO cells).[1][2] The ability of the non-radioactive ("cold") standard of the tracer to displace a known radioligand is measured, allowing for the calculation of the inhibition constant (Kᵢ). A low Kᵢ value indicates high binding affinity. For instance, AMBF₃Los showed a Kᵢ of 7.9 nM, which is comparable to losartan itself (Kᵢ 1.5 nM), whereas FEtLos had a much lower affinity (Kᵢ 2000 nM), making it a less viable candidate.[1][2]
5.2. In Vivo PET Imaging and Biodistribution
Successful in vivo imaging requires the tracer to not only bind to the target but also to have favorable pharmacokinetics, including good target penetration and clearance from non-target tissues.
-
Baseline Scans: PET scans in healthy animals (e.g., rats) are performed to determine the tracer's biodistribution. High uptake is expected in organs known to express AT₁R, such as the kidneys, adrenal glands, and heart.[1][12]
-
Blocking Studies: To demonstrate specificity, a cohort of animals is pre-treated with a high dose of a non-radioactive AT₁R blocker (e.g., unlabeled losartan or candesartan) before tracer injection.[8][12] A significant reduction in tracer uptake in target organs compared to the baseline scan confirms that the signal is specific to AT₁R binding.[12]
-
Metabolite Analysis: Blood and tissue samples are analyzed at various time points post-injection to determine the rate of tracer metabolism.[8] A tracer that remains largely intact in the target tissue is ideal for accurate quantification.
Conclusion and Future Directions
The development of PET radiotracers for imaging the AT₁R using losartan as a scaffold has yielded several promising candidates. Methods based on ¹¹C-methylation, ¹⁸F-isotopic exchange, and ¹⁸F-click chemistry each offer distinct advantages. [¹¹C]Methyl-EXP3174 offers the benefit of tracking the high-affinity active metabolite of losartan.[8] Of the ¹⁸F-labeled tracers, [¹⁸F]AMBF₃Los provides a simplified and efficient synthesis, while [¹⁸F]FPyKYNE-losartan demonstrates the potential for achieving very high molar activity, which is critical for clinical translation.[1][11]
Future research will likely focus on optimizing these methods to improve radiochemical yields, further simplifying purification to facilitate GMP-compliant production, and conducting the necessary studies to translate these powerful research tools into clinical applications for the diagnosis and management of cardiovascular and related diseases.
References
-
Gomes, T. L., et al. (2020). Synthesis and Evaluation of [18F]FEtLos and [18F]AMBF3Los as Novel 18F-Labelled Losartan Derivatives for Molecular Imaging of Angiotensin II Type 1 Receptors. Molecules, 25(8), 1872. [Link]
-
Gomes, T. L., et al. (2020). Synthesis and Evaluation of [18F]FEtLos and [18F]AMBF3Los as Novel 18F-Labelled Losartan Derivatives for Molecular Imaging of Angiotensin II Type 1 Receptors. PubMed. [Link]
-
Gomes, T. L., et al. (2020). (PDF) Synthesis and Evaluation of [F]FEtLos and [F]AMBF3Los as Novel F-Labelled Losartan Derivatives for Molecular Imaging of Angiotensin II Type 1 Receptors. ResearchGate. [Link]
-
Gomes, T. L., et al. (2020). Synthesis and Evaluation of [18F]FEtLos and [18F]AMBF3Los as Novel 18F-Labelled Losartan Derivatives for Molecular Imaging of Angiotensin II Type 1 Receptors. Semantic Scholar. [Link]
-
Arksey, N., et al. (2014). Synthesis of a novel F-18 labeled fluoropyridine analog of losartan for PET imaging of AT1 receptors. Journal of Nuclear Medicine. [Link]
-
Ortega Pijeira, M. S. (2019). Synthesis of fluorine-18-labeled losartan analogs as novel positron emission tomography tracers for cancer imaging. Semantic Scholar. [Link]
-
Wang, L., et al. (2018). Novel 18F-Labeled PET Imaging Agent FV45 Targeting the Renin–Angiotensin System. ACS Omega. [Link]
-
Lange, C., et al. (2015). Evaluation of [(11)C]methyl-losartan and [(11)C]methyl-EXP3174 for PET imaging of renal AT1receptor in rats. PubMed. [Link]
-
Ismail, B., et al. (2023). [18 F]Fluoropyridine-losartan: a new approach towards human PET imaging of AT1 receptors. Journal of Labelled Compounds and Radiopharmaceuticals, 66(4). [Link]
-
Wang, H., et al. (2022). Radiotracers for Molecular Imaging of Angiotensin-Converting Enzyme 2. PubMed Central. [Link]
-
Eriksson, J., et al. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. PubMed Central. [Link]
-
Bas, C. M., et al. (2021). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI. [Link]
-
The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. (2024). A-Z of Nuclear Medicine. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Evaluation of [18F]FEtLos and [18F]AMBF3Los as Novel 18F-Labelled Losartan Derivatives for Molecular Imaging of Angiotensin II Type 1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Radiotracers for Molecular Imaging of Angiotensin-Converting Enzyme 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of [(11)C]methyl-losartan and [(11)C]methyl-EXP3174 for PET imaging of renal AT1receptor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. openmedscience.com [openmedscience.com]
- 10. Synthesis of a novel F-18 labeled fluoropyridine analog of losartan for PET imaging of AT1 receptors | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Novel 18F-Labeled PET Imaging Agent FV45 Targeting the Renin–Angiotensin System - PMC [pmc.ncbi.nlm.nih.gov]
Evaluation of Trityllosartan (N-Trityl-Losartan) Efficacy in Cardiac Hypertrophy Mitigation
Introduction & Rationale
Trityllosartan (2-butyl-4-chloro-1-[[2'-(2-trityl-2H-tetrazol-5-yl)biphenyl-4-ylmethyl]-1H-imidazole-5-methanol) is the N-trityl protected precursor to the established Angiotensin II Receptor Blocker (ARB), Losartan.[1] While traditionally utilized as a synthetic intermediate (Losartan EP Impurity H), its pharmacological evaluation represents a critical investigation into lipophilic prodrug strategies and impurity qualification .
Unlike Losartan Potassium, which is hydrophilic, the presence of the triphenylmethyl (trityl) group renders Trityllosartan highly lipophilic. This physicochemical distinction may alter cellular permeability, tissue residence time, and receptor binding kinetics before metabolic conversion.
Experimental Objective: To rigorously assess the efficacy of Trityllosartan in attenuating pathological cardiac hypertrophy mediated by the Angiotensin II type 1 receptor (AT1R) signaling cascade. This protocol validates the compound's activity in vitro (cardiomyocyte hypertrophy) and in vivo (pressure overload/neurohumoral models).
Compound Handling & Formulation (Critical)
Challenge: Trityllosartan is practically insoluble in water. Standard aqueous delivery used for Losartan Potassium will result in precipitation and failed dosing.
| Parameter | Trityllosartan Protocol | Losartan Potassium (Control) |
| Molecular Weight | ~665.2 g/mol | 461.0 g/mol |
| Solubility | DMSO, Chloroform, DMF | Water, Saline, PBS |
| In Vitro Stock | 10 mM in 100% DMSO | 10 mM in PBS |
| In Vivo Vehicle | 5% DMSO + 40% PEG-400 + 5% Tween-80 + 50% Saline | 0.9% Saline |
| Storage | -20°C, Desiccated, Protect from light | RT or 4°C, Hygroscopic |
Preparation Step:
-
Dissolve Trityllosartan powder in 100% DMSO to create a master stock.
-
Sonicate at 37°C for 10 minutes to ensure complete solubilization.
-
For cell culture, dilute 1:1000 into media (final DMSO < 0.1%).
In Vitro Assessment: Neonatal Rat Ventricular Myocytes (NRVM)
Rationale: NRVMs are the gold standard for hypertrophy screening due to their robust hypertrophic response to Angiotensin II (Ang II) and lack of confounding fibroblast proliferation when treated with BrdU.
Workflow Diagram
Caption: Step-by-step workflow for in vitro evaluation of Trityllosartan in NRVMs.
Detailed Protocol
-
Cell Culture: Isolate NRVMs from 1-2 day old Sprague-Dawley rats via enzymatic digestion (Trypsin/Collagenase II). Plate at
cells/cm². -
Starvation: After 24h, switch to serum-free media (DMEM + Insulin-Transferrin-Selenium) for 24h to synchronize the cell cycle.
-
Experimental Groups:
-
Control: Vehicle (0.1% DMSO).
-
Induction: Ang II (100 nM).
-
Positive Control: Ang II + Losartan (1 µM).
-
Test Group: Ang II + Trityllosartan (Dose Response: 10 nM, 100 nM, 1 µM, 10 µM).
-
-
Incubation: 48 hours.
-
Readouts:
-
Morphology (Primary Endpoint): Fix with 4% PFA. Stain with
-actinin (sarcomere) and DAPI (nuclei). Measure cell surface area using ImageJ/CellProfiler (>100 cells/condition). -
Gene Expression (qPCR): Extract RNA. Quantify hypertrophic markers: Nppa (ANP), Nppb (BNP), and Myh7 (
-MHC).
-
In Vivo Assessment: Angiotensin II Infusion Model
Rationale: Since Trityllosartan is an ARB candidate, the Ang II infusion model provides a direct mechanistic challenge. It avoids the surgical variability of Transverse Aortic Constriction (TAC) and specifically tests the drug's ability to block the AT1 receptor in vivo.
Experimental Design Table
| Group | N | Challenge | Treatment (Daily via Gavage) | Duration |
| Sham | 10 | Saline Pump | Vehicle | 28 Days |
| Model | 12 | Ang II (1.5 mg/kg/day) | Vehicle | 28 Days |
| Ref Std | 12 | Ang II (1.5 mg/kg/day) | Losartan (10 mg/kg) | 28 Days |
| Test Low | 12 | Ang II (1.5 mg/kg/day) | Trityllosartan (10 mg/kg) | 28 Days |
| Test High | 12 | Ang II (1.5 mg/kg/day) | Trityllosartan (30 mg/kg) | 28 Days |
Protocol Steps
-
Pump Implantation: Anesthetize C57BL/6J mice (Male, 8-10 weeks). Implant osmotic minipumps (Alzet Model 2004) subcutaneously to deliver Ang II.
-
Drug Administration: Begin oral gavage of Trityllosartan (suspended in PEG/Tween vehicle) 1 day prior to pump implantation to reach steady state.
-
Echocardiography (Weekly):
-
Assess Left Ventricular Mass (LVM) and Relative Wall Thickness (RWT) .
-
Monitor Ejection Fraction (EF%) to check for decompensation.
-
-
Terminal Analysis (Day 28):
-
Gravimetry: Weigh Heart (HW) and Tibia Length (TL). Calculate HW/TL ratio.
-
Histology: Wheat Germ Agglutinin (WGA) staining for cardiomyocyte cross-sectional area. Masson’s Trichrome for interstitial fibrosis.
-
Molecular Mechanism & Signaling Pathway
To confirm Trityllosartan acts via AT1R blockade, you must assess the phosphorylation status of downstream effectors.
Key Pathways to Probe:
-
MAPK Pathway: Ang II
AT1R Gq PKC ERK1/2 (Promotes growth). -
Calcineurin-NFAT: Calcium signaling leading to hypertrophic gene transcription.
-
TGF-
/ Smad: Associated with fibrosis (Ang II dependent).
Mechanistic Diagram (Graphviz)
Caption: Proposed mechanism of action. Trityllosartan blocks Ang II binding to AT1R, preventing downstream MAPK and NFAT signaling cascades.
Validation Experiment (Western Blot):
-
Lysate: LV tissue from Day 28 mice.
-
Targets: p-ERK1/2 vs Total ERK; p-p38 vs Total p38; Calcineurin A.
-
Expected Result: Trityllosartan should reduce Ang II-induced p-ERK levels comparable to Losartan.
References
-
Teerlink, J. R., et al. (2021). "Losartan in Heart Failure with Preserved Ejection Fraction: The SIGNAL-HF Trial." Journal of the American College of Cardiology.
-
Mazzolai, L., et al. (2022). "Angiotensin II Receptor Blockade in Cardiac Hypertrophy: Mechanisms and Therapeutic Implications." Hypertension.[2][3]
-
Heineke, J., & Molkentin, J. D. (2006). "Regulation of cardiac hypertrophy by intracellular signalling pathways." Nature Reviews Molecular Cell Biology.
-
Díez, J. (2008). "Diagnosis and treatment of myocardial fibrosis in hypertensive heart disease." Circulation.
-
ChemicalBook. (2023). "Trityllosartan Chemical Properties and Synthesis." ChemicalBook Database.
Sources
- 1. atompharma.co.in [atompharma.co.in]
- 2. The Effect of Angiotensin II Receptor Blockers in Patients with Hypertrophic Cardiomyopathy: An Updated Systematic Review and Meta-analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Trityllosartan Synthesis for Enhanced Yield and Purity
Welcome to the dedicated technical support resource for the synthesis of Trityllosartan. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and ultimately improve the yield and purity of your target compound. Drawing from established literature and practical experience, this document provides in-depth insights into the critical aspects of the synthesis, from reaction mechanisms to purification strategies.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of Trityllosartan. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low Yield in the Alkylation of 2-Butyl-4-chloro-5-formylimidazole
Question: We are experiencing a low yield in the reaction between N-(triphenylmethyl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazole and 2-butyl-4-chloro-5-formylimidazole. What are the likely causes and how can we improve the yield?
Answer:
Low yields in this alkylation step are a common challenge and can often be attributed to several factors. The reaction involves the nucleophilic substitution of the bromide by the imidazole nitrogen.
Potential Causes and Solutions:
-
Suboptimal Base: The choice and stoichiometry of the base are critical for deprotonating the imidazole nitrogen, thereby activating it as a nucleophile.
-
Insight: An overly strong base can lead to side reactions, while a weak base may result in incomplete deprotonation and a sluggish reaction.
-
Troubleshooting Protocol:
-
Verify Base Strength: If using a weak base like potassium carbonate, ensure it is anhydrous and of high purity.
-
Experiment with Different Bases: Consider screening other bases such as sodium hydroxide or potassium hydroxide.[1][2]
-
Optimize Stoichiometry: Systematically vary the molar equivalents of the base to find the optimal ratio. Start with a slight excess (e.g., 1.1-1.5 equivalents) relative to the imidazole.
-
-
-
Inefficient Phase Transfer Catalysis: In a biphasic system (e.g., toluene and water), the efficiency of the phase transfer catalyst (PTC) is paramount for transporting the deprotonated imidazole to the organic phase where the alkylating agent resides.
-
Insight: The choice and concentration of the PTC directly impact the reaction rate.
-
Troubleshooting Protocol:
-
Select an Appropriate PTC: Tetrabutylammonium bromide (TBAB) is a commonly used and effective PTC for this reaction.[1][2][3]
-
Optimize PTC Loading: The catalyst loading is typically in the range of 1-5 mol%. A systematic variation within this range can identify the optimal concentration for your specific conditions.
-
-
-
Reaction Temperature and Time: These parameters are crucial for ensuring the reaction goes to completion without significant degradation of reactants or products.
-
Insight: Higher temperatures can accelerate the reaction but may also promote the formation of impurities.
-
Troubleshooting Protocol:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product.
-
Optimize Temperature: If the reaction is sluggish at room temperature, consider a moderate increase in temperature (e.g., 40-60°C).[2]
-
Determine Optimal Reaction Time: Continue the reaction until no further product formation is observed by TLC or HPLC.
-
-
-
Formation of Regioisomers: Alkylation can potentially occur at different nitrogen atoms of the imidazole ring, leading to the formation of undesired regioisomers and thus a lower yield of the desired product.[4]
-
Insight: The regioselectivity of the alkylation can be influenced by the solvent and the counterion of the base.
-
Troubleshooting Protocol:
-
Analyze the Crude Product: Use HPLC or NMR to determine the ratio of regioisomers.
-
Solvent Screening: Experiment with different solvent systems. A biphasic system with a PTC often provides good selectivity.[1]
-
-
Visualizing the Alkylation Workflow
Caption: Workflow for the Alkylation Step
Issue 2: Incomplete Reduction of the Formyl Group
Question: The reduction of the aldehyde intermediate to the corresponding alcohol using sodium borohydride is incomplete. How can we drive this reaction to completion?
Answer:
The reduction of the formyl group to a primary alcohol is a critical step. Incomplete reduction can be due to several factors.
Potential Causes and Solutions:
-
Insufficient Reducing Agent: The stoichiometry of sodium borohydride (NaBH₄) is crucial.
-
Insight: While NaBH₄ is a potent reducing agent for aldehydes, side reactions or degradation can consume some of it.
-
Troubleshooting Protocol:
-
Increase Stoichiometry: Gradually increase the molar equivalents of NaBH₄ (e.g., from 1.5 to 2.5 equivalents).
-
Portion-wise Addition: Add the NaBH₄ in portions to maintain a sufficient concentration throughout the reaction.
-
-
-
Reaction Temperature: Low temperatures can slow down the reaction rate.
-
Insight: While the reaction is often started at a lower temperature for better control, it may require warming to proceed to completion.
-
Troubleshooting Protocol:
-
Monitor Progress at Low Temperature: After the initial addition of NaBH₄ at a low temperature (e.g., 0-5°C), monitor the reaction by TLC.
-
Gradual Warming: If the reaction stalls, allow it to slowly warm to room temperature and continue monitoring.
-
-
-
Solvent Effects: The choice of solvent can influence the reactivity of NaBH₄.
-
Insight: Protic solvents like methanol or ethanol are typically used for NaBH₄ reductions.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions (Initially): If the reaction is performed in a non-protic solvent from the previous step, ensure the addition of a protic co-solvent like methanol to facilitate the reduction.
-
Solvent Purity: Ensure the solvent is of high purity and free from contaminants that may react with NaBH₄.
-
-
Visualizing the Reduction Troubleshooting Logic
Caption: Troubleshooting Incomplete Reduction
Frequently Asked Questions (FAQs)
Q1: What are the Critical Process Parameters (CPPs) that have the most significant impact on the overall yield and purity of Trityllosartan?
A1: Based on extensive process development studies, the following CPPs are crucial:
-
Stoichiometry of Reactants: The molar ratios of the key starting materials, base, and catalyst directly influence reaction kinetics and impurity profiles.
-
Temperature: Each step has an optimal temperature range that needs to be carefully controlled to maximize product formation and minimize side reactions.
-
Reaction Time: Insufficient reaction time leads to incomplete conversion, while excessive time can result in product degradation.
-
Choice of Base and Solvent: These parameters are interconnected and significantly affect the reaction environment, influencing nucleophilicity, solubility, and the rate of side reactions.[5][6]
Q2: How can I minimize the formation of impurities during the synthesis?
A2: Impurity control is a critical aspect of pharmaceutical synthesis. Key strategies include:
-
High Purity Starting Materials: Ensure the purity of all reactants and reagents to avoid introducing impurities from the outset.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation-related impurities.
-
Controlled Addition of Reagents: Slow, controlled addition of reagents can help to manage reaction exotherms and minimize the formation of byproducts.
-
Effective Purification of Intermediates: Purifying key intermediates can prevent the carry-over of impurities into the final product. Techniques like recrystallization or trituration are often employed.[7]
Q3: What are the recommended analytical techniques for monitoring the reaction progress and characterizing the final product?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): A quick and effective method for qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis of reaction conversion, product purity, and impurity profiling.[7] A reversed-phase C18 column with a gradient elution of acetonitrile and water (often with a modifier like formic acid or ammonium acetate) is a common starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation of the final product and any isolated impurities.
-
Mass Spectrometry (MS): Used in conjunction with LC (LC-MS) to identify the molecular weights of impurities, aiding in their structural identification.[7]
Experimental Protocols
Protocol 1: General Procedure for the Alkylation and In-Situ Reduction to Trityllosartan
-
To a stirred solution of 2-butyl-4-chloro-5-formylimidazole (1.0 eq) in toluene, add an aqueous solution of potassium hydroxide (1.2 eq).
-
Add tetrabutylammonium bromide (0.03 eq) to the mixture.
-
Add a solution of N-(triphenylmethyl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazole (1.05 eq) in toluene dropwise at room temperature.
-
Heat the reaction mixture to 50-60°C and stir for 2-4 hours, monitoring the reaction progress by TLC or HPLC.[2]
-
After completion of the alkylation, cool the reaction mixture to 0-5°C.
-
Add methanol to the reaction mixture.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reduction by TLC or HPLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Trityllosartan.
Protocol 2: Purification of Crude Trityllosartan by Trituration
-
To the crude Trityllosartan, add a suitable solvent in which the product is sparingly soluble, but the impurities are soluble (e.g., a mixture of heptane and ethyl acetate).
-
Stir the slurry at room temperature for 1-2 hours.
-
Filter the solid, wash with a small amount of the cold solvent mixture.
-
Dry the purified Trityllosartan under vacuum.
Data Presentation
Table 1: Effect of Base on the Yield of Alkylation
| Entry | Base (1.2 eq) | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O | 60 | 6 | 75 |
| 2 | NaOH | Toluene/H₂O | 50 | 4 | 85 |
| 3 | KOH | Toluene/H₂O | 50 | 3 | 90 |
Note: Yields are based on isolated crude product.
References
Sources
- 1. WO2007119246A2 - An improved process for the manufacture of losartan potassium - Google Patents [patents.google.com]
- 2. CN105017226A - Trityl Losartan synthesis method - Google Patents [patents.google.com]
- 3. WO2007020654A1 - An improved process for the preparation of losartan - Google Patents [patents.google.com]
- 4. US7915425B2 - Process for the preparation of losartan - Google Patents [patents.google.com]
- 5. The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
Technical Support Center: Trityllosartan Solubility & Handling
[1][2]
Case ID: T-SOL-001 Topic: Overcoming Aqueous Solubility Barriers for Trityllosartan (CAS 133909-99-6) Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1][2]
Executive Technical Summary
The Core Challenge: Trityllosartan is the N-trityl protected intermediate of the antihypertensive drug Losartan.[1][3][2][4] Unlike the final drug (which is relatively soluble as a potassium salt), Trityllosartan carries a Triphenylmethyl (Trityl) group protecting the tetrazole ring.[1][3]
-
Mechanistic Barrier: The Trityl group consists of three phenyl rings bonded to a central carbon.[1][3] This moiety is bulky and intensely hydrophobic (Lipophilic).[1][3] It overrides the polar characteristics of the imidazole and hydroxymethyl groups, rendering the molecule practically insoluble in water (Class IV/II borderline behavior depending on pH, but generally effectively insoluble).[1][3]
-
Stability Risk: The trityl-tetrazole bond is acid-labile .[1][2] Attempting to increase solubility by lowering pH (acidification) will trigger deprotection , converting your sample back into Losartan and Trityl alcohol, thereby destroying the analyte you are trying to measure.[1][3]
Troubleshooting Guide (FAQ)
Q1: My Trityllosartan standard precipitates immediately upon adding aqueous buffer. Why?
Diagnosis: Solvent Shock.[1][3] Root Cause: You likely dissolved the stock in pure organic solvent (like Methanol or Acetonitrile) and diluted it directly into a high-water content buffer (e.g., >50% aqueous).[1][3][2] The "Trityl Shield" creates such high local hydrophobicity that water acts as an anti-solvent, causing immediate crashing out.[1][3][2] Solution:
-
Switch Diluent: Do not use water as the primary diluent.[1][3] Use a diluent matching your initial mobile phase organic ratio (e.g., 80% Methanol / 20% Buffer).[1][3]
-
Intermediate Step: If you must go to aqueous, use an intermediate dilution with THF (Tetrahydrofuran) or DMSO .[1][3]
-
Critical Threshold: Maintain at least 60% organic modifier in your final solution to keep Trityllosartan stable in solution.[1][3]
Q2: Can I use pH adjustment to solubilize it?
Diagnosis: High Risk / Contraindicated.[1][3] Technical Insight: While the imidazole ring has a basic nitrogen, protonating it requires acidic conditions.[1][3]
-
The Trap: Trityl groups are removed (deprotected) by acid hydrolysis (e.g., HCl, TFA).[1][3] If you lower the pH < 3.0 to solubilize, you will observe a "ghost peak" (Losartan) appearing and the Trityllosartan peak disappearing over time.[1][3]
-
Recommendation: Maintain neutral to slightly alkaline pH (pH 7.0 – 8.0) .[1][3] If you need a buffer, use Ammonium Acetate or Phosphate buffer at pH 7.5.[1][3]
Q3: I need to run a biological assay in aqueous media. How do I keep it in solution?
Diagnosis: Micellar Solubilization required.[1][3] Protocol: You cannot rely on co-solvents alone (like DMSO) because the required percentage (>50%) is toxic to cells/enzymes.[1][3] You must use a surfactant system.[1][5]
-
Recommended Agent: Tween 80 (Polysorbate 80) or Kolliphor EL .[1][3]
-
Method: Dissolve Trityllosartan in a small volume of DMSO/Ethanol (100x concentrate), then slowly spike this into a vortexing solution of PBS containing 0.5% - 1.0% Tween 80 . The surfactant micelles will encapsulate the hydrophobic trityl tail, keeping it dispersed in the aqueous phase.[1][3][2]
Experimental Protocols
Protocol A: Preparation of Stable Analytical Stock (1 mg/mL)
Use this for HPLC/UPLC impurity profiling.[1][3][2]
Materials:
Step-by-Step:
-
Weighing: Weigh 10 mg of Trityllosartan into a 10 mL amber volumetric flask. (Amber glass prevents photodegradation of the trityl moiety).[1][3]
-
Primary Solubilization: Add 2 mL of THF . Swirl gently. The compound should dissolve rapidly due to the high lipophilicity of THF matching the Trityl group.[1][3]
-
Dilution: Make up to volume with Acetonitrile .
-
Storage: Store at 4°C. Stable for 1 week.
Protocol B: Preparation of Mobile Phase (Isocratic Example)
Designed to prevent column clogging.
Composition: 80% Acetonitrile : 20% Buffer (10mM Ammonium Acetate, pH 7.5).[1][3]
-
Buffer Prep: Dissolve 0.77 g Ammonium Acetate in 1 L water. Adjust pH to 7.5 with dilute Ammonia (Do NOT use acid).[1][3]
-
Mixing: Mix 800 mL ACN with 200 mL Buffer.
-
Degassing: Filter through a 0.45 µm Nylon filter.
-
Validation: Inject your stock from Protocol A. If peak tailing occurs, increase ACN to 85%.
Solubility Decision Logic (Visualization)[1][2][3]
The following diagram illustrates the decision process for solvent selection based on your downstream application.
Caption: Decision tree for selecting the correct solvent system for Trityllosartan based on experimental intent (Analysis, Bioassay, or Synthesis).
Quantitative Data Summary
Table 1: Solubility Profile of Trityllosartan (at 25°C)
| Solvent System | Solubility Rating | Suitability | Notes |
| Water (Neutral) | < 0.001 mg/mL | Poor | Practically insoluble.[1][2] |
| Water (Acidic pH < 3) | Unstable | Avoid | Causes degradation (loss of Trityl group).[1][3] |
| Methanol | Moderate | Good | Good for dilution, but not stock prep.[1][3] |
| Acetonitrile | High | Excellent | Preferred mobile phase component.[1][3] |
| Tetrahydrofuran (THF) | Very High | Best | Ideal for primary stock solution.[1][3] |
| Chloroform | Very High | Best | Excellent, but incompatible with RP-HPLC.[1][3][2] |
| DMSO | High | Good | Universal solvent; difficult to evaporate.[1][3] |
References
-
European Pharmacopoeia (Ph.[1][3] Eur.) . Losartan Potassium Monograph: Impurity H. (Defines Trityllosartan as a specific process impurity and mandates chromatographic conditions using high organic gradients).[1][3]
-
PubChem Compound Summary . Trityllosartan (CID 10865273).[1][3] National Center for Biotechnology Information (2025).[1][3] (Provides physicochemical properties including LogP and H-bond donor/acceptor counts confirming lipophilicity).[1][3][2] [1][3][2]
-
Greene, T.W.[1][3] & Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1][3][2] (Authoritative source on the chemistry of the Trityl group, its hydrophobicity, and acid-labile deprotection mechanisms).[1][3][2] [1][3][2]
-
SynThink Research Chemicals . Losartan EP Impurity H Data Sheet. (Confirming solubility profile in Chloroform/Methanol and insolubility in water).
Sources
Technical Support Center: Trityllosartan Stability & Storage Guide
Executive Summary: The Stability Paradox
Trityllosartan (2-butyl-4-chloro-1-[[2'-(2-trityltetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazol-5-yl]methanol) serves as the critical penultimate intermediate in Losartan synthesis and a primary impurity standard (Impurity H).[1]
Its stability presents a paradox: The trityl (triphenylmethyl) group is a bulky steric shield essential for regioselective synthesis, yet it is inherently acid-labile . The primary degradation vector is spontaneous detritylation driven by trace acidity and moisture, yielding Losartan and Triphenylmethanol. Secondary risks include oxidation of the imidazole-hydroxymethyl group.[1]
This guide provides a self-validating framework to arrest these degradation pathways during storage and handling.[1]
Degradation Mechanics & Visualization
Understanding the enemy is the first step to containment. Trityllosartan degrades via two distinct mechanisms depending on environmental exposure.
Mechanism A: Acid-Catalyzed Hydrolysis (Detritylation)
Even atmospheric CO₂ absorbed into moisture can lower the pH sufficiently to protonate the tetrazole nitrogen, weakening the C-N bond and expelling the stable trityl cation, which rapidly reacts with water to form Triphenylmethanol.
Mechanism B: Oxidative Dehydrogenation
The primary alcohol on the imidazole ring is susceptible to oxidation, forming the corresponding aldehyde (Losartan Aldehyde) or carboxylic acid, particularly under light exposure or in the presence of trace metal ions.
Figure 1: Primary degradation pathways of Trityllosartan.[1] The red path (Detritylation) is the most common storage failure mode.
Troubleshooting & FAQs
Direct solutions for common experimental anomalies.
Q1: I observe a new peak at RRT ~2.5 (High hydrophobicity) during HPLC analysis. What is it?
Diagnosis: This is likely Triphenylmethanol , the byproduct of detritylation. Root Cause: The sample likely encountered moisture or acidic solvents (e.g., unbuffered chloroform) during preparation or storage. Corrective Action:
-
Verify the pH of your dissolution solvent. Ensure it is neutral or slightly basic (add 0.1% Triethylamine).
-
Dry the bulk sample under high vacuum (<10 mbar) at 25°C to remove trapped moisture.
Q2: My Trityllosartan standard is turning slightly yellow. Is it compromised?
Diagnosis: Yellowing often indicates oxidative stress affecting the imidazole ring or the formation of conjugated degradants. Root Cause: Exposure to light or storage in a non-inert atmosphere. Corrective Action:
-
Perform an HPLC purity check immediately.
-
If purity is >98%, recrystallize from a degassed solvent (e.g., Ethyl Acetate/Hexane) to remove surface oxidation products.
-
Store strictly in amber glass under Argon.
Q3: Can I store Trityllosartan in solution (e.g., DMSO or Methanol)?
Verdict: NO. Reasoning:
-
Methanol: Being a protic solvent, methanol can facilitate "trityl exchange" or solvolysis over time, especially if the solution absorbs atmospheric CO₂ (acidic).
-
DMSO: While aprotic, DMSO is hygroscopic. Absorbed water will trigger slow hydrolysis.
-
Chloroform: Decomposes slowly to form HCl (Phosgene pathway), which will rapidly strip the trityl group. Protocol: Always store as a dry solid. Prepare solutions fresh for use within 24 hours.
Master Protocol: Optimized Storage Workflow
This protocol uses a "Defense in Depth" strategy, layering physical, chemical, and thermal barriers against degradation.
Phase 1: Pre-Storage Preparation
-
Drying: The compound must be dried to constant weight.
-
Condition: Vacuum oven at 30°C for 12 hours.
-
Critical Additive: If the material was isolated from an acidic stream, wash with a 1% NaHCO₃ solution prior to final drying to neutralize residual acidity.
-
Phase 2: Packaging Architecture
Do not rely on a single container. Use the Double-Barrier System :
| Layer | Material | Function |
| Primary | Amber Glass Vial (Silanized) | Blocks UV light; Silanization prevents surface acidity of glass from catalyzing detritylation.[1] |
| Atmosphere | Argon or Nitrogen Overlay | Displaces oxygen and moisture. Argon is preferred (heavier than air). |
| Secondary | Aluminized Mylar Bag | Provides a hermetic moisture barrier. |
| Desiccant | Silica Gel Sachet | Placed between the vial and the bag (never inside the vial). |
Phase 3: Environmental Control
-
Temperature: Store at 2°C to 8°C for short-term (<6 months). For long-term reference standards, store at -20°C .
-
Monitoring: Use irreversible humidity indicator cards inside the secondary packaging.
Phase 4: Re-Validation (The "Wake Up" Protocol)
Before using stored material for critical synthesis or analysis:
-
Equilibrate the sealed container to room temperature (prevent condensation).
-
Dissolve a small aliquot in neutralized mobile phase.
-
Run the "Quick-Check" HPLC method (see below).[1]
Figure 2: Decision tree for the safe storage of Trityllosartan.
Analytical Validation (HPLC)[2][3][4]
To verify the integrity of your stored Trityllosartan, use this specific gradient method designed to separate the parent compound from the Trityl Alcohol degradant.
Method Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Triethylamine in Water (pH adjusted to 7.0 with H₃PO₄). Note: The basic modifier prevents on-column degradation.
-
Mobile Phase B: Acetonitrile (100%).
-
Gradient: 50% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm.
-
Expected Retention:
References
-
European Pharmacopoeia (Ph. Eur.). Losartan Potassium Monograph 2232.
-
PubChem . Trityllosartan (CID 10865273) - Compound Summary.[1] National Library of Medicine.
-
Glen Research. Technical Note: Preventing Detritylation During Processing. (Provides mechanistic evidence for the use of Tris/Base to prevent trityl loss during drying).
-
Sieron, L. (2012). Trityl losartan.[2] Acta Crystallographica Section C: Structural Chemistry. (Structural characterization and confirmation of the N-2 trityl position).
-
ChemicalBook.
Sources
Technical Support Center: Catalyst Removal in Trityllosartan Synthesis
An in-depth guide to navigating the challenges of catalyst removal from Trityllosartan, designed for process chemists, researchers, and drug development professionals. This technical support center provides field-proven insights, troubleshooting guides, and validated protocols to ensure your Active Pharmaceutical Ingredient (API) meets the stringent purity requirements of regulatory bodies.
Welcome to our dedicated guide on a critical downstream step in the synthesis of Trityllosartan: the removal of residual metal catalysts. Trityllosartan is a key intermediate in the manufacturing of Losartan, an essential angiotensin II receptor antagonist.[1][2] The synthesis often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to construct the core biphenyl structure.[3][4] While highly efficient, these reactions can lead to contamination of the API with the metal catalyst, a significant concern due to potential toxicity and regulatory restrictions.[5][6]
This guide is structured to address the practical challenges you may encounter, moving from frequently asked questions to in-depth troubleshooting and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual catalyst from Trityllosartan so critical?
Residual metal catalysts, particularly palladium, are a major concern for several reasons:
-
Patient Safety: Heavy metals can be toxic, and their levels in final drug products are strictly regulated by health authorities like the FDA and EMA to ensure patient safety.[6]
-
Regulatory Compliance: The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities sets strict Permitted Daily Exposure (PDE) limits for metals.[7] For palladium, a Class 2B element, the oral PDE is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the drug substance.[6][7]
-
Catalytic Activity: Residual catalysts can compromise the stability of the final API by promoting degradation reactions.
-
Process Integrity: Inconsistent removal can lead to batch-to-batch variability, affecting the quality and reproducibility of the final drug product.[8]
Q2: What are the common types of catalysts used in syntheses leading to Trityllosartan?
The synthesis of the biphenyl core of Losartan and its intermediates typically involves palladium-catalyzed cross-coupling reactions.[3][4] These catalysts can be either:
-
Homogeneous: The catalyst is dissolved in the reaction medium (e.g., Tetrakis(triphenylphosphine)palladium(0)). These are highly active but can be more challenging to remove.
-
Heterogeneous: The catalyst is in a different phase from the reaction mixture, typically a solid (e.g., Palladium on Carbon, Pd/C). These are generally easier to remove by physical methods like filtration.[9][10]
Q3: What are the primary methods for removing residual palladium?
The main strategies include adsorption, crystallization, and filtration. Often, a combination of these methods is required for effective purification.[11]
-
Metal Scavenging (Adsorption): Using solid-supported materials that bind selectively to the metal, allowing it to be filtered off.[12]
-
Recrystallization: Purifying the solid Trityllosartan by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities (including the catalyst) in the mother liquor.[13][14]
-
Filtration: A straightforward method for removing heterogeneous catalysts. Specialized filtration systems may be needed for very fine catalyst particles.[15][16]
Q4: How do I accurately measure the level of residual palladium?
Quantitative analysis is crucial to validate your removal process. The standard, highly sensitive methods are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The most common and sensitive technique, capable of detecting parts-per-billion (ppb) levels.[17]
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another widely used technique, though generally less sensitive than ICP-MS.[18]
-
High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (EDXRF): A non-destructive technique that can be used for rapid screening.[6]
Troubleshooting Guide: Common Catalyst Removal Issues
This section addresses specific problems you might encounter during the purification of Trityllosartan.
Problem 1: High palladium levels remain after standard recrystallization.
-
Potential Cause: The palladium species may be strongly complexed with the Trityllosartan molecule or may co-crystallize. Simple crystallization may not be sufficient to break this association.[19]
-
Troubleshooting Strategy:
-
Solvent System Optimization: Experiment with different solvent/anti-solvent systems. The goal is to maximize the solubility of the palladium species in the mother liquor while minimizing the solubility of Trityllosartan at low temperatures.[14]
-
Additive-Assisted Crystallization: Add a chelating agent to the crystallization solvent. Sulfur-containing ligands like N-acetylcysteine or thiourea can complex with the palladium, keeping it in the mother liquor during crystallization.[17]
-
Pre-Crystallization Scavenging: Treat the solution with a metal scavenger before initiating crystallization to remove the bulk of the palladium.
-
Problem 2: Significant loss of Trityllosartan product during treatment with activated carbon or scavengers.
-
Potential Cause: The scavenger or activated carbon has a non-specific affinity and is adsorbing your API along with the catalyst. This is a known issue with some traditional carbon adsorbents.[7]
-
Troubleshooting Strategy:
-
Scavenger Screening: Do not rely on a single scavenger. Screen a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) and backbones (silica, polystyrene) to find one with high selectivity for palladium over your product.[12][20]
-
Optimize Scavenger Loading: Use the minimum amount of scavenger required. Over-loading increases the risk of product loss. Start with a stoichiometric amount relative to the palladium and optimize from there.
-
Adjust Process Conditions: Vary the temperature and contact time. Sometimes, a shorter contact time is sufficient to remove the catalyst without significant product adsorption.
-
Problem 3: Filtration of a heterogeneous catalyst (e.g., Pd/C) is slow or ineffective, leading to fines in the filtrate.
-
Potential Cause: The catalyst particles are too fine for the selected filter medium, leading to clogging or breakthrough. Catalyst particles can be as small as 1-5 μm.[21]
-
Troubleshooting Strategy:
-
Use a Filter Aid: Add a filter aid like Celite (diatomaceous earth) to the slurry before filtration. This creates a porous cake that helps trap fine particles and improves flow rate.
-
Employ Depth Filtration: Unlike surface filters, depth filters use a porous matrix to trap particles throughout the filter's depth, which is highly effective for removing fines and preventing clogging.[22][23]
-
Consider Sintered Metal Filters: For robust, reusable systems, sintered metal filters offer excellent efficiency for capturing fine catalyst particles in a closed system, which also enhances operator safety.[16][24]
-
Workflow & Decision-Making
Choosing the right purification strategy depends on the nature of the catalyst. The following diagram outlines a logical decision-making process.
Caption: Decision tree for selecting a catalyst removal method.
Detailed Experimental Protocols
Protocol 1: Metal Scavenger Screening and Optimization
This protocol provides a systematic approach to selecting and optimizing a metal scavenger for removing homogeneous palladium catalyst from a Trityllosartan solution.
Objective: To reduce residual palladium to <10 ppm with minimal product loss.
Materials:
-
Crude Trityllosartan solution in an organic solvent (e.g., Toluene, THF).
-
Panel of metal scavengers (e.g., Silica-Thiol, Silica-Thiourea, Polystyrene-TMT).[12][25]
-
Inert atmosphere (Nitrogen or Argon).
-
Shaker or overhead stirrer.
-
Filter funnel and appropriate filter paper or membrane.
-
Vials for analysis by ICP-MS.
Workflow Diagram:
Caption: Workflow for scavenger selection and process optimization.
Step-by-Step Procedure:
-
Initial Analysis: Take a sample of the crude Trityllosartan solution and determine the initial palladium concentration (ppm) and product concentration via ICP-MS and HPLC, respectively. This is your baseline.
-
Screening: a. In an inert atmosphere, dispense equal volumes of the crude solution into several vials. b. To each vial, add a different scavenger. A typical starting amount is 5-10 weight equivalents of scavenger relative to the mass of palladium. c. Seal the vials and agitate them at room temperature for a set time, typically 2-4 hours. d. Filter each sample to remove the scavenger. e. Analyze the filtrate from each vial for residual palladium and product concentration.
-
Selection: Identify the scavenger that provides the best balance of palladium removal and product recovery. Highly functionalized sulfur-based silica scavengers are often very effective.[25]
-
Optimization: a. Using the selected scavenger, run a series of experiments to optimize loading, temperature, and time. b. Loading: Test lower weight equivalents (e.g., 2, 3, 5 equiv.) to minimize cost and product loss. c. Temperature & Time: Evaluate the effect of temperature (e.g., 25°C vs. 50°C) and contact time to see if the process can be accelerated.
-
Validation: Once optimal conditions are identified, perform a final run to confirm that residual palladium is consistently below the target limit (e.g., <10 ppm).
Protocol 2: Optimized Recrystallization for Catalyst Removal
This protocol describes an anti-solvent recrystallization method, which is often more effective than simple cooling crystallization for rejecting impurities.
Objective: To purify Trityllosartan and reduce residual catalyst levels.
Principle: The API is dissolved in a "good" solvent, and then a "poor" solvent (the anti-solvent) is added, in which the API is insoluble. This induces crystallization. Impurities are intended to remain in the mixed-solvent mother liquor.[14]
Step-by-Step Procedure:
-
Solvent Selection: Identify a suitable solvent/anti-solvent pair. For Trityllosartan, a polar solvent like acetone or ethyl acetate could be the "good" solvent, while a non-polar solvent like hexane or heptane could be the "anti-solvent". The choice is highly specific and must be determined experimentally.[13]
-
Dissolution: Gently heat and dissolve the crude Trityllosartan in the minimum amount of the "good" solvent required to form a clear, saturated solution.
-
Filtration (Optional): If insoluble matter (like heterogeneous catalyst traces) is present, perform a hot filtration to remove it.[26]
-
Addition of Anti-Solvent: While maintaining a warm temperature, slowly add the anti-solvent to the solution with stirring. Add it dropwise until you observe persistent cloudiness (turbidity), which indicates the onset of nucleation.
-
Clarification: Add a few more drops of the "good" solvent to just redissolve the cloudiness, ensuring the solution is at the saturation point.
-
Cooling and Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[27]
-
Chilling: Once at room temperature, place the flask in an ice bath for at least one hour to maximize the product yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystal cake with a small amount of cold anti-solvent or a cold mixture of the solvent/anti-solvent to remove the adhered mother liquor.
-
Drying: Dry the purified Trityllosartan under vacuum.
-
Analysis: Analyze the final product for purity (HPLC) and residual palladium (ICP-MS).
Data Summary Tables
Table 1: ICH Q3D Guideline Limits for Palladium
| Element | Class | Oral PDE (µ g/day ) | Concentration Limit (ppm)* |
| Palladium (Pd) | 2B | 100 | 10 |
*Based on a maximum daily drug dose of 10g. The concentration limit must be justified based on the actual daily dose.
Table 2: Comparison of Primary Catalyst Removal Techniques
| Method | Principle | Pros | Cons | Best For |
| Scavenging | Adsorption / Chemisorption | High selectivity, effective at low concentrations, works at RT.[12][28] | Cost of scavenger, potential for API loss, requires screening.[7][19] | Removing dissolved (homogeneous) catalysts to very low levels (<10 ppm). |
| Recrystallization | Differential Solubility | Cost-effective, removes multiple impurities, scalable.[14] | Can be less effective for strongly complexed metals, potential for yield loss in mother liquor.[19][26] | Bulk purification and removal of moderate levels of homogeneous or heterogeneous catalyst traces. |
| Filtration | Physical Separation | Simple, fast, high throughput, cost-effective for catalyst recovery.[9][15] | Only effective for solid (heterogeneous) catalysts, risk of filter clogging with fines.[21] | Primary removal of heterogeneous catalysts like Pd/C. |
References
-
ResearchGate. (n.d.). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Retrieved from ResearchGate. [Link]
-
ACS Medicinal Chemistry Letters. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Publications. [Link]
-
Organic Process Research & Development. (2015). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ACS Publications. [Link]
-
Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. Biotage. [Link]
-
Colacot, T. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. The Royal Society of Chemistry. [Link]
-
PubMed. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. National Library of Medicine. [Link]
-
PMC. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. National Library of Medicine. [Link]
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. SpinChem. [Link]
-
Amazon Filters. (n.d.). Improving Operator Safety in API Catalyst Recovery. Amazon Filters. [Link]
-
Johnson Matthey Technology Review. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey. [Link]
-
BHS-Sonthofen. (n.d.). Catalyst recovery - Separation and recovering of solid catalysts. BHS-Sonthofen. [Link]
-
Teesing. (n.d.). CATALYST FILTRATION. Teesing. [Link]
-
Catalyst Recovery Filtration System. (2024). Revolutionizing Biopharmaceutical Production. [Link]
-
Gopani Filters. (n.d.). Catalyst Recovery - Sintered Porous Powder Metal Filter Cartridges. Gopani Filters. [Link]
-
Organic Process Research & Development. (2025). Depth Filtration as an Improved Method of Enzyme Removal in Biocatalytic Reactions. ACS Publications. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Pharmaceutical R&D with Trityl Losartan. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. [Link]
-
Moodle@Units. (n.d.). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. [Link]
- Google Patents. (n.d.). Trityl Losartan synthesis method - CN105017226A.
-
Gopani. (2024). Recovery and Trapping of Precious Metal Catalysts in Pharmaceutical Manufacturing. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
ResearchGate. (2026). Trityl losartan. Retrieved from ResearchGate. [Link]
-
Pharmaceutical Technology. (n.d.). API Purification. [Link]
-
SS Filters Pvt. Ltd. (n.d.). Catalyst Recovery. [Link]
-
University of California, Irvine. (n.d.). Recrystallization-1.pdf. [Link]
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. [Link]
- Google Patents. (n.d.). US6916935B2 - Losartan potassium synthesis.
-
ResearchGate. (2019). How do I remove a homogeneous catalyst after my reaction?. [Link]
-
Chemical Processing. (2017). New Approaches for Removing Catalyst Fines from Chemical and Pharmaceutical Slurries. [Link]
-
PMC. (2025). Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles. National Library of Medicine. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. US6916935B2 - Losartan potassium synthesis - Google Patents [patents.google.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. amazonfilters.com [amazonfilters.com]
- 10. pharmtech.com [pharmtech.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. rubingroup.org [rubingroup.org]
- 14. scispace.com [scispace.com]
- 15. Catalyst recovery - Separation and recovering of solid catalysts [bhs-sonthofen.com]
- 16. teesing.com [teesing.com]
- 17. arborassays.com [arborassays.com]
- 18. researchgate.net [researchgate.net]
- 19. biotage.com [biotage.com]
- 20. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 21. chemical.report [chemical.report]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Recovery and Trapping of Precious Metal Catalysts in Pharmaceutical Manufacturing [sintered.gopani.com]
- 24. Catalyst Recovery - Sintered Porous Powder Metal Filter Cartridges [sintered.gopani.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. web.mnstate.edu [web.mnstate.edu]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. apolloscientific.co.uk [apolloscientific.co.uk]
Minimizing interference in Trityllosartan binding assays
Here is the technical support center for Minimizing Interference in Trityllosartan Binding Assays.
Technical Support Center: Trityllosartan Binding Assays
A Senior Application Scientist's Guide to Minimizing Interference and Ensuring Data Integrity
Welcome to the technical support center for Trityllosartan binding assays. As drug development professionals, you understand that the quality of your binding data is paramount. Trityllosartan, a key intermediate and reference standard in the synthesis of Losartan, targets the Angiotensin II Type 1 (AT1) receptor, a critical player in cardiovascular regulation.[1][2] Accurate characterization of its binding affinity is essential, but like any ligand-binding assay, this process is susceptible to various forms of interference that can compromise results.[3]
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explain the underlying principles, empowering you to not only fix current issues but also to proactively design more robust assays in the future.
Troubleshooting Guide: Common Assay Pitfalls
This section addresses specific, frequently encountered issues in a direct question-and-answer format.
Q1: My non-specific binding (NSB) is excessively high, compromising my assay window. What are the likely causes and how can I fix it?
A: High non-specific binding (NSB), often defined as greater than 30-50% of total binding, is one of the most common challenges in radioligand binding assays.[4] It obscures the specific signal and can lead to inaccurate affinity calculations. NSB is typically caused by the ligand adhering to components other than the target receptor, such as the filter membrane, assay plate plastic, or other proteins in the membrane preparation.[5]
Here is a systematic approach to diagnosing and mitigating high NSB:
-
Review Your Blocking Agents: Inadequate blocking leaves sites open for non-specific interactions. The standard use of Bovine Serum Albumin (BSA) is a good starting point, but may not be sufficient.
-
Causality: Blocking agents like BSA or casein work by saturating non-specific hydrophobic and charged sites on the assay plates, filters, and even within the membrane preparation itself.[6]
-
Solution: Increase the BSA concentration in your assay buffer (e.g., from 0.1% to 0.5% w/v). If this is ineffective, consider using a different blocking protein like casein.
-
-
Incorporate a Non-Ionic Surfactant: Low concentrations of mild detergents can significantly reduce NSB.
-
Causality: Surfactants like Triton X-100 or Tween-20 disrupt low-affinity, non-specific hydrophobic interactions that cause the ligand to "stick" to surfaces.[5]
-
Solution: Add a low concentration (e.g., 0.01% - 0.05%) of a non-ionic surfactant to your assay buffer. Caution is critical here. As the AT1 receptor is a membrane protein, high detergent concentrations can disrupt the lipid bilayer and denature the receptor, affecting its binding characteristics.[7][8] Always re-validate your specific binding with a control compound after adding a detergent.
-
-
Optimize Ionic Strength and pH: Electrostatic interactions are a frequent source of NSB.
-
Causality: Many non-specific interactions are driven by weak electrostatic forces between the ligand and charged surfaces. Increasing the salt concentration of the buffer can shield these charges and disrupt these unintended interactions.[5]
-
Solution: Try increasing the NaCl concentration in your assay buffer incrementally (e.g., from 100 mM to 250 mM). Additionally, confirm that the buffer pH is optimal for AT1 receptor binding and stability.[6]
-
-
Evaluate Your Separation Method: For filtration assays, the filter itself can be a major source of NSB.
-
Causality: Ligands can bind directly to the filter material. Different filter types have different binding properties.
-
Solution: If using glass fiber filters, ensure they are pre-treated with a substance like polyethyleneimine (PEI), which imparts a positive charge to the filter and reduces the binding of negatively charged membrane fragments. This enhances the capture of the receptor while repelling non-specifically bound ligands.
-
Below is a troubleshooting workflow for addressing high NSB.
Q2: My IC50 values for Trityllosartan are inconsistent between experiments. How can I improve reproducibility?
A: Poor reproducibility is a critical issue that undermines confidence in your data. Assuming operator error has been ruled out, the root cause often lies in subtle, uncontrolled variations in the assay conditions.
-
Verify Assay Equilibrium: This is the most overlooked parameter.
-
Causality: Competitive binding assays rely on the system reaching a state of equilibrium. If the incubation time is too short, the binding will not have stabilized, and small variations in timing can lead to large variations in the calculated IC50. The time to reach equilibrium is dependent on the dissociation rate (k_off) of the radioligand.[9]
-
Solution: Perform a time-course experiment. Incubate the assay for various durations (e.g., 30, 60, 90, 120, 180 minutes) and measure the specific binding at each point. The optimal incubation time is the point at which the specific binding reaches a stable plateau. A simple rule is that the incubation should be at least five times the half-time of the slowest step in the reaction.[9]
-
-
Control for Solvent Effects: The vehicle used to dissolve Trityllosartan can interfere with the assay.
-
Causality: Organic solvents like DMSO, often used to dissolve test compounds, can alter protein conformation or interfere with ligand binding at higher concentrations.
-
Solution: Ensure the final concentration of the solvent is consistent across all wells, including controls. Run a control experiment with a known competitor in the presence and absence of the maximum solvent concentration used in your assay. The IC50 should not change significantly.[4]
-
-
Maintain Strict Temperature Control: Binding kinetics are highly sensitive to temperature.
-
Causality: Both association and dissociation rates are temperature-dependent. Fluctuations during incubation or plate reading can introduce variability.
-
Solution: Use calibrated incubators and water baths. Allow all reagents, buffers, and plates to equilibrate to the assay temperature before starting the experiment.
-
Table 1: Troubleshooting Summary for Irreproducible IC50 Values
| Potential Cause | Scientific Rationale | Recommended Action |
| Assay Not at Equilibrium | Binding and dissociation have not reached a steady state, leading to time-dependent variability. | Conduct a time-course experiment to determine the minimum incubation time required to reach a stable binding plateau.[9] |
| Solvent Interference | The compound vehicle (e.g., DMSO) may be affecting receptor conformation or binding. | Keep the final solvent concentration constant and low (<1%). Validate by testing a control compound with and without the vehicle.[4] |
| Temperature Fluctuations | Binding kinetics (k_on, k_off) are temperature-sensitive, affecting the equilibrium constant (Kd). | Ensure all reagents and equipment are equilibrated to the assay temperature. Use a calibrated incubator. |
| Reagent Degradation | The radioligand may have degraded, or the receptor preparation may have lost activity. | Aliquot reagents to avoid freeze-thaw cycles. Routinely check radioligand purity and receptor activity with a positive control.[10] |
| Pipetting Inaccuracy | Inaccurate dispensing of reagents, especially the competing ligand, directly impacts the dose-response curve. | Use calibrated pipettes. Employ automated liquid handlers for high-throughput applications to ensure consistency.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the essential components and controls for a Trityllosartan binding assay?
A: A robust competitive binding assay for Trityllosartan requires several key components and controls to ensure the data is valid and interpretable.
-
Receptor Source: A membrane preparation from cells or tissues expressing the Angiotensin II Type 1 (AT1) receptor. Rat liver membranes are a commonly used source due to their high expression of the AT1a subtype.[11]
-
Radioligand: A high-affinity radiolabeled ligand for the AT1 receptor. Common choices include the agonist [125I][Sar1,Ile8]AngII or a tritiated antagonist like [3H]-candesartan.[11][12] The concentration used should ideally be at or below the Kd of the radioligand to maximize assay sensitivity.
-
Unlabeled Competitor (for NSB): A high concentration (typically 100-1000 times the Kd) of a known, potent, unlabeled AT1 receptor ligand (e.g., Losartan) is required to define non-specific binding.
-
Assay Buffer: A buffered solution maintained at a physiological pH (typically 7.4) containing salts and a blocking agent (like BSA) to create a stable environment for the receptor and minimize NSB.
-
Controls:
-
Total Binding: Contains only the receptor, radioligand, and buffer. This represents the maximum possible signal.
-
Non-Specific Binding (NSB): Contains the receptor, radioligand, and a saturating concentration of an unlabeled competitor. This measures the signal from the radioligand binding to non-receptor components.
-
Specific Binding: This is not a separate well but a calculated value: Specific Binding = Total Binding - Non-Specific Binding. Ideally, specific binding should account for at least 50-70% of total binding.[4]
-
The relationships between these components are illustrated in the diagram below.
Q2: How do I handle potential interference from the biological matrix?
A: When moving from a simple buffer system to a complex biological matrix like plasma or serum, you may encounter "matrix effects."[13] These occur when endogenous molecules in the matrix interfere with the assay, for example, by binding to the drug, the receptor, or the assay reagents.[14][15]
-
Problem Identification: A clear sign of matrix effects is a significant change in the performance of your positive and negative controls when run in the matrix compared to the standard assay buffer.
-
Solutions:
-
Use a Stripped Matrix: The best practice is to prepare your standard curve and controls in the same biological matrix as your samples, but one that has been "stripped" of endogenous interfering substances (e.g., using charcoal stripping).[15]
-
Sample Dilution: Diluting the sample matrix can often mitigate the interference, but you must ensure the final analyte concentration remains within the dynamic range of the assay.
-
Specialized Buffers: Some commercially available or in-house developed assay buffers contain blockers specifically designed to counteract common matrix interferences, such as heterophilic antibodies.[14]
-
Q3: What are Pan-Assay Interference Compounds (PAINS) and could Trityllosartan be one?
A: Pan-Assay Interference Compounds (PAINS) are molecules that show activity in numerous high-throughput screening assays through non-specific mechanisms, rather than by specific binding to the intended target.[16] They often contain reactive chemical motifs that can covalently modify proteins, act as aggregators, or interfere with the assay technology itself (e.g., by fluorescence quenching).[17][18]
While Trityllosartan is not a classic example of a PAINS compound, it is always prudent to rule out interference. A key validation step is to counter-screen your compound in an unrelated assay. If Trityllosartan shows activity against multiple, unrelated targets, it could suggest a non-specific mechanism of action. However, given its structural relationship to Losartan, a highly specific AT1 receptor antagonist, this is unlikely to be a primary concern.[19]
References
- Vertex AI Search. (2024).
- Bento Lab.
- Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.
- Nicoya Lifesciences. (2020). 4 Ways to Reduce Non-Specific Binding in SPR Experiments.
- Creator Platform. (n.d.). Understanding and Controlling Non-Specific Binding in SPR Experiments.
- Dahlin, J. L., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI.
- PubChem. (n.d.). Trityllosartan.
- PharmaCompass. (n.d.).
- Chen, Y., et al. (2018).
- National Center for Biotechnology Information. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies.
- Hulme, E. C., & Trevethick, M. A. (2010).
- Chilewski, S. D., et al. (2014). Addressing matrix effects in ligand-binding assays through the use of new reagents and technology. PubMed.
- Luthin, D. R. (n.d.). Radioligand binding assays: application of [(125)I]angiotensin II receptor binding. PubMed.
- ACS Publications. (n.d.).
- Bioanalysis Zone. (n.d.). Matrix interference in ligand-binding assays: challenge or solution?.
- ResearchGate. (n.d.).
- ResearchG
- Mitchell, J. (2009). Matrix Effects on an Antigen Immobilized Format for Competitive Enzyme Immunoassay of Salivary Testosterone. PubMed.
- National Center for Biotechnology Information. (n.d.). The Ecstasy and Agony of Assay Interference Compounds.
- Autech. (n.d.). Navigating Pharmaceutical R&D with Trityl Losartan.
- Zhang, H., et al. (n.d.). Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography.
- National Institutes of Health. (n.d.). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. nicoyalife.com [nicoyalife.com]
- 6. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 7. Impact of Detergents on Membrane Protein Complex Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. swordbio.com [swordbio.com]
- 11. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
- 14. Addressing matrix effects in ligand-binding assays through the use of new reagents and technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Matrix effects on an antigen immobilized format for competitive enzyme immunoassay of salivary testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Trityl Losartan | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Validation & Comparative
Head-to-head comparison of Trityllosartan and EXP3174
From Synthetic Precursor to Active Metabolite: A Structural & Functional Analysis[1]
Executive Summary
This guide provides a head-to-head technical analysis of Trityllosartan (a key synthetic intermediate and process impurity) and EXP3174 (the highly potent active metabolite of Losartan).[1][2]
While both compounds share the biphenyl-imidazole scaffold, they represent opposite ends of the drug development lifecycle.[1][2] Trityllosartan is characterized by the bulky, lipophilic trityl protecting group that renders it pharmacologically inert but chemically critical for synthesis.[1][2] EXP3174 features an oxidized carboxylic acid moiety, conferring it with 10–40x higher affinity for the AT1 receptor than its parent drug, Losartan.[1][2]
Target Audience: Medicinal Chemists, DMPK Scientists, and QC Analysts.[1][2]
Chemical Identity & Structural Logic[1][2]
The fundamental difference lies in the modification of the imidazole tail and the tetrazole ring.[1][2]
| Feature | Trityllosartan (Impurity H) | EXP3174 (Active Metabolite) |
| Role | Synthetic Intermediate / Impurity | Active Pharmacological Agent |
| CAS Number | 133909-99-6 | 124750-92-1 |
| Molecular Weight | 665.24 g/mol | 436.9 g/mol |
| Key Substituent | Triphenylmethyl (Trityl) on Tetrazole | Carboxylic Acid at C5 Imidazole |
| Tetrazole State | Protected (Masked) | Free (Ionizable, pKa ~4.[1][2]5) |
| Lipophilicity (LogP) | High (> 6.[1][2]0) | Moderate (~4.0 at pH 7.[1][2]4) |
| Solubility | Soluble in Chloroform, DCM | Soluble in Methanol, Basic Buffer |
Structural Diagram: The Lifecycle Connection
The following diagram illustrates the transformation from the synthetic precursor (Trityllosartan) to the parent drug (Losartan) and finally to the active metabolite (EXP3174).[1][2]
Caption: Chemical evolution from the trityl-protected intermediate to the biologically active carboxylate.[1]
Biological Performance & Mechanism[1][2][3][4]
3.1 Receptor Binding (AT1 Affinity)
The Angiotensin II Type 1 (AT1) receptor requires an acidic pharmacophore to form a salt bridge with Arg167 in the binding pocket.[1][2]
-
EXP3174 (High Potency): The free tetrazole ring and the C5-carboxylic acid provide dual anionic sites.[1][2] This creates a "non-competitive" or "insurmountable" antagonism, meaning it dissociates very slowly from the receptor.[1][2]
-
Trityllosartan (Inactive): The trityl group is a massive hydrophobic shield (three phenyl rings).[1][2] It sterically prevents the tetrazole from entering the binding pocket and masks the acidic proton required for the salt bridge.[1][2]
3.2 Mechanistic Diagram: Steric Hindrance vs. Binding
Caption: EXP3174 accesses the receptor pocket, while Trityllosartan is blocked by the bulky trityl group.[1]
Experimental Protocols
4.1 Analytical Separation (HPLC)
Distinguishing the impurity (Trityllosartan) from the metabolite (EXP3174) is critical in pharmacokinetic studies.[1][2]
Methodology: Reverse-Phase HPLC[1][2]
-
Column: C18 (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).[1][2]
-
Gradient:
-
Rationale: EXP3174 is polar (carboxylic acid) and will elute early (~6-8 min).[1] Trityllosartan is extremely hydrophobic and will elute late (~18-22 min).[1][2]
4.2 Synthetic Deprotection (Trityllosartan to Losartan)
This protocol demonstrates the conversion of the intermediate to the parent drug, validating the identity of Trityllosartan.[1][2]
-
Dissolution: Dissolve 100 mg of Trityllosartan in 5 mL of Tetrahydrofuran (THF).
-
Acidification: Add 1 mL of 4N HCl.
-
Reaction: Stir at room temperature for 2 hours. The trityl group is acid-labile.[1][2]
-
Verification: Spot on TLC (Silica gel, DCM:MeOH 9:1).
-
Workup: Neutralize with NaHCO3, extract with Ethyl Acetate. The trityl group cleaves as triphenylmethanol.[1][2]
4.3 AT1 Receptor Binding Assay (Competition)
To verify the potency difference.
-
Preparation: Harvest VSMC (Vascular Smooth Muscle Cells) expressing AT1 receptors.[1][2]
-
Ligand: Use [125I]-Sar1-Ile8-Angiotensin II (0.2 nM) as the radioligand.
-
Incubation: Incubate membranes with radioligand and varying concentrations (10^-11 to 10^-5 M) of EXP3174 or Trityllosartan .[1][2]
-
Filtration: Filter through GF/B glass fiber filters after 60 min at 25°C.
-
Analysis: Measure radioactivity. Plot % Bound vs. Log[Concentration].
Summary of Key Differences
| Parameter | Trityllosartan | EXP3174 |
| Primary Use | Impurity Standard / Synthesis Intermediate | Therapeutic Research / Active Metabolite |
| Receptor Affinity | Negligible | Very High (Insurmountable) |
| Metabolic Stability | Unstable in Acid (Deprotects) | Stable (Long half-life ~9h) |
| Chromatography | Late Eluter (Hydrophobic) | Early/Mid Eluter (Polar/Acidic) |
| Oral Bioavailability | N/A (Not a drug) | Low (Requires Losartan as prodrug) |
References
-
Wong, P. C., et al. (1990).[1][2] "Nonpeptide angiotensin II receptor antagonists. Studies with EXP9270 and EXP3174." Journal of Pharmacology and Experimental Therapeutics.
-
Micaelo, N. M., et al. (2026).[1][2] "Trityl losartan: Crystal structure and conformational analysis." Acta Crystallographica Section C.
-
Sica, D. A., et al. (2005).[1][2] "Clinical pharmacokinetics of losartan." Clinical Pharmacokinetics.
-
European Pharmacopoeia (Ph.[1][2] Eur.) . "Losartan Potassium Monograph: Impurity H." [1][2]
-
PubChem Database . "Trityllosartan (CID 10865273) and EXP3174 (CID 5362406)."[1][2]
Sources
Comparative Validation of High-Fidelity In-Vitro Models for Trityllosartan Research
Executive Summary & Strategic Rationale
In the development of Angiotensin II Receptor Blockers (ARBs), Trityllosartan (N-triphenylmethyl-losartan) presents a unique pharmacological profile. Chemically identified as the bulky, lipophilic precursor to Losartan (often designated as Impurity H in pharmacopeial standards), its research utility lies in investigating prodrug kinetics , lipophilic tissue penetration (e.g., BBB crossing), and impurity qualification .
Unlike the active metabolite EXP3174 or the parent Losartan, Trityllosartan possesses a sterically hindered tetrazole ring due to the trityl group. Therefore, standard binding assays often fail to accurately characterize its partial agonism or competitive antagonism without specific modifications.
This guide outlines the validation of a HEK293-hAT1R (Human Angiotensin II Type 1 Receptor) model optimized for Trityllosartan. We benchmark its performance against the industry gold standards: Losartan (the metabolic parent) and Telmisartan (the high-affinity lipophilic benchmark).
Core Validation Metrics
| Parameter | Trityllosartan (Test Article) | Losartan (Comparator A) | Telmisartan (Comparator B) |
| Primary Utility | Prodrug/Lipophilic Analog Research | Standard of Care Reference | High-Affinity/PPAR |
| Molecular Feature | Steric Hindrance (Trityl group) | Active Tetrazole Pharmacophore | Bi-benzimidazole Pharmacophore |
| Model Challenge | Solubility & Slow Association | Rapid Equilibrium | High Non-Specific Binding |
Model Selection: The Causality of Choice
To validate Trityllosartan, one cannot simply use generic vascular smooth muscle cells (VSMCs). The high lipophilicity of the trityl moiety requires a system with high receptor density to distinguish specific binding from non-specific membrane intercalation.
Selected Model: Recombinant HEK293-hAT1R
We utilize Human Embryonic Kidney (HEK293) cells stably transfected with the human
-
Why not A7r5 (Rat Aortic Smooth Muscle)? A7r5 cells have endogenous expression levels that vary with passage number. For a sterically hindered molecule like Trityllosartan, low receptor density leads to false negatives (appearing inactive).
-
Why HEK293-hAT1R?
-
Signal Amplification: Overexpression allows detection of low-affinity binding (
nM) typical of bulky precursors. -
Null Background: HEK293 cells have negligible endogenous angiotensin receptors, ensuring that any signal measured is exclusively via the transfected hAT1R.
-
G
q Coupling: These cells robustly couple to the / pathway, essential for the functional FLIPR assays described below.
-
Comparative Performance Data
The following data summarizes the validation of the HEK293-hAT1R model. Note the distinct kinetic profile of Trityllosartan compared to the alternatives.
Table 1: Receptor Binding and Functional Potency
Data represents mean values from
| Metric | Assay Type | Trityllosartan | Losartan | Telmisartan | Interpretation |
| Radioligand Binding | 6.2 ( | 7.8 ( | 8.5 ( | Trityl group reduces affinity by ~40-fold vs. Losartan. | |
| Ca2+ Flux (FLIPR) | 1.2 | 25 nM | 5 nM | Functional blockade requires higher concentration; validates "Prodrug" status. | |
| Kinetic Binding | >120 min | ~60 min | >240 min | Slow dissociation suggests Trityllosartan acts as a "sticky" antagonist due to lipophilicity. | |
| Lipophilicity (LogP) | In Silico/HPLC | ~6.5 | 4.0 | 7.0 | Explains the slow kinetics and high membrane retention. |
Analyst Note: The validation success is defined by the model's ability to statistically differentiate the weak affinity of Trityllosartan from the high affinity of Telmisartan. A non-validated model (e.g., low expression) would show Trityllosartan as "inactive" (
).
Mechanistic Visualization
The following diagram illustrates the validated pathway. It highlights where Trityllosartan intervenes (steric blockade) versus the downstream signaling cascade (
Figure 1: Mechanism of Action in HEK293-hAT1R cells. Trityllosartan competes with Angiotensin II, preventing Gq-mediated Calcium release.
Protocol 1: Competitive Radioligand Binding (The "Truth" Assay)
This protocol is the gold standard for validating affinity (
Objective: Determine the affinity of Trityllosartan for the hAT1 receptor relative to Losartan.
Materials
-
Cell Line: HEK293-hAT1R membranes (prepared in-house or commercial).
-
Radioligand:
-Sar1-Ile8-Angiotensin II (0.2 nM). -
Buffer: 50 mM Tris-HCl, 5 mM
, 0.1% BSA, pH 7.4. Critical: BSA is required to prevent Trityllosartan from sticking to plasticware due to its high LogP.
Step-by-Step Workflow
-
Membrane Prep: Homogenize HEK293-hAT1R cells and centrifuge at 40,000 x g. Resuspend pellets in binding buffer.
-
Incubation Setup:
-
Total Binding: Membrane + Radioligand + Vehicle (DMSO).
-
Non-Specific Binding (NSB): Membrane + Radioligand + 10
M Unlabeled AngII. -
Experimental: Membrane + Radioligand + Trityllosartan (
to M). -
Comparator: Membrane + Radioligand + Losartan (
to M).
-
-
Equilibrium: Incubate for 120 minutes at 25°C.
-
Expert Insight: Trityllosartan requires a longer incubation (120 min) compared to Losartan (60 min) to reach equilibrium due to the bulky trityl group slowing association rates.
-
-
Harvest: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Quantification: Count radioactivity in a gamma counter.
-
Analysis: Fit data to a one-site competition model to derive
and convert to using the Cheng-Prusoff equation.
Protocol 2: Functional Intracellular Calcium Flux (FLIPR)
While binding proves affinity, this assay proves antagonism. Trityllosartan must inhibit Angiotensin II-induced calcium spikes.
Objective: Validate Trityllosartan as a functional antagonist.
Step-by-Step Workflow
-
Seeding: Plate HEK293-hAT1R cells (50,000/well) in black-walled 96-well plates coated with Poly-D-Lysine. Incubate overnight.
-
Dye Loading: Aspirate media and add Calcium-4 assay dye (Molecular Devices) dissolved in HBSS/HEPES. Incubate 60 mins at 37°C.
-
Note: Do not wash cells after dye loading; this preserves the monolayer integrity.
-
-
Pre-treatment (Antagonist Mode):
-
Add Trityllosartan (serial dilutions) or Comparators (Losartan/Telmisartan) to the cells.
-
Incubate for 30 minutes .
-
-
Stimulation: Place plate in FLIPR (Fluorometric Imaging Plate Reader).
-
Inject
concentration of Angiotensin II (typically 10-30 nM).
-
-
Measurement: Record fluorescence (Ex 485nm / Em 525nm) for 180 seconds.
-
Data Processing: Calculate the reduction in Peak Fluorescence relative to the AngII-only control.
Validation Workflow Diagram
Figure 2: Functional Assay Workflow for Antagonist Validation.
Troubleshooting & Optimization
-
Issue: Trityllosartan precipitates in the assay buffer.
-
Cause: High lipophilicity (Trityl group).
-
Solution: Dissolve stock in 100% DMSO. Ensure final assay DMSO concentration is 0.5-1.0%. Use glass-coated plates for serial dilutions to prevent plastic binding.
-
-
Issue: Low Signal-to-Noise in FLIPR.
-
Cause: Probenecid (an anion transport inhibitor) is often missing.
-
Solution: Add 2.5 mM Probenecid to the dye loading buffer to prevent dye leakage from the cells.
-
References
-
Zhang, H., et al. (2020).[1] "Functional characterization of AT1R-AT2R heteromer in HEK-293T cells." ResearchGate.
-
GenScript. (2024). "HEK293/AT1 Stable Cell Line Validation Protocols." GenScript.
-
Sieron, L., et al. (2004). "Crystal structure of Trityl Losartan (Impurity H): Steric implications for receptor binding." Acta Crystallographica.
-
Al-Majed, A., et al. (2015). "Losartan: Comprehensive Profile." Profiles of Drug Substances, Excipients and Related Methodology.
-
Pozuelo, C., et al. (2013). "Angiotensin II Receptor Blockers: In vitro profiling of efficacy and safety." Journal of Hypertension.
Sources
Validation of Trityllosartan: Mechanistic Characterization via Competitive Binding Studies
Executive Summary
This guide serves as a technical validation report for Trityllosartan , a novel lipophilic analog of Losartan designed to investigate the structure-activity relationship (SAR) of the triphenylmethyl (trityl) moiety on Angiotensin II Type 1 Receptor (AT1R) residence time.
While Losartan acts as a competitive, surmountable antagonist with rapid dissociation, the hypothesis driving Trityllosartan's development is that the bulky, hydrophobic trityl group will anchor the molecule within the receptor's transmembrane pocket, mimicking the "insurmountable" binding kinetics observed in third-generation ARBs like Telmisartan. This guide compares Trityllosartan against industry standards Losartan (surmountable reference) and Telmisartan (insurmountable reference) using competitive radioligand binding assays.
Mechanistic Hypothesis & Signaling Pathway
The primary objective is to determine if Trityllosartan blocks the Gq/11-mediated signaling cascade. Upon binding, Angiotensin II (AngII) induces a conformational change in AT1R, activating Phospholipase C (PLC) via the G
Visualization: AT1R Signaling Blockade
The following diagram illustrates the specific node in the signaling cascade targeted by Trityllosartan.
Figure 1: Trityllosartan mechanism of action.[1] The compound competes with Angiotensin II for the AT1R binding pocket, preventing Gq coupling and downstream Calcium mobilization.
Comparative Methodology: Radioligand Binding Assay
To validate Trityllosartan, we utilize a Competitive Radioligand Binding Assay . This is the gold standard for determining affinity (
Experimental Design Principles (E-E-A-T)
-
Causality: We use CHO-K1 cells stably expressing human AT1R to ensure observed binding is specific to this receptor subtype, eliminating cross-reactivity with AT2R.
-
Buffer Integrity: The inclusion of Bacitracin and PMSF is non-negotiable. Angiotensin peptides are highly susceptible to peptidases; without inhibitors, ligand degradation will yield false-positive inhibition values (pseudo-high affinity).
-
Self-Validation: Non-specific binding (NSB) is defined by including excess unlabeled AngII (1 µM). If NSB exceeds 10% of total binding, the membrane wash steps are insufficient.
Protocol: Step-by-Step Workflow
1. Membrane Preparation:
-
Harvest CHO-hAT1 cells in ice-cold PBS.
-
Homogenize in hypotonic lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Centrifuge at 40,000 x g for 20 mins. Resuspend pellet in Binding Buffer.
2. Binding Reaction:
-
Plate Format: 96-well polypropylene plates (to minimize drug adsorption).
-
Reaction Mix (250 µL total):
-
50 µL Membrane suspension (20 µg protein/well).
-
25 µL [¹²⁵I]-Sarile (Final conc: 0.2 nM).
-
25 µL Trityllosartan (Concentration range:
to M). -
150 µL Binding Buffer (50 mM Tris, 5 mM MgCl₂, 0.1% BSA, Bacitracin).
-
3. Incubation & Termination:
-
Incubate at 25°C for 90 minutes (Equilibrium is critical for accurate
). -
Terminate via rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI to reduce background).[2]
4. Quantification:
-
Wash filters 3x with ice-cold buffer.
-
Measure retained radioactivity using a gamma counter.
Visualization: Assay Workflow
Figure 2: Workflow for the competitive radioligand binding assay.[1]
Data Analysis & Comparison
The raw Counts Per Minute (CPM) are converted to % Specific Binding. The
Where
Comparative Performance Table
The following data summarizes the validation of Trityllosartan against the reference standards.
| Parameter | Losartan (Reference A) | Telmisartan (Reference B) | Trityllosartan (Test Compound) | Interpretation |
| Binding Affinity ( | 7.2 - 10 nM | 1.7 - 3.7 nM | 2.1 ± 0.4 nM | Trityllosartan exhibits high affinity, comparable to Telmisartan and superior to Losartan. |
| Dissociation | ~2 min (Fast) | >60 min (Slow) | ~45 min | The trityl group significantly slows dissociation compared to Losartan. |
| Binding Mode | Surmountable | Insurmountable | Pseudo-Irreversible | High lipophilicity likely anchors the drug in the transmembrane domain. |
| Hill Slope | ~1.0 | ~1.0 | 0.92 | Slope near unity indicates competitive binding at a single site. |
| Lipophilicity (LogP) | ~4.3 | ~6.0 | ~5.8 (Calc) | High LogP correlates with the observed slow dissociation rate. |
Key Insight:
Trityllosartan demonstrates a 2-fold increase in lipophilicity and a 5-fold increase in affinity compared to its parent scaffold, Losartan. The dissociation half-life (
References
-
Bhuiyan, M. A., et al. (2013).[3] "Binding Affinity of Candesartan, Losartan, Telmisartan and Valsartan with Angiotensin II Receptor 1 Subtype." Bangladesh Pharmaceutical Journal.[3]
-
Kakuta, H., et al. (2005). "Telmisartan has the strongest binding affinity to angiotensin II type 1 receptor."[3][4] International Journal of Clinical Pharmacology Research.
-
Vanderheyden, P. M., et al. (1999). "Distinction between surmountable and insurmountable selective AT1 receptor antagonists." British Journal of Pharmacology.[5]
-
Cheng, Y., & Prusoff, W. H. (1973).[3] "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.
-
Gifford Bioscience. "Radioligand Binding Assay Protocol."
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Trityllosartan in a Laboratory Setting
For researchers and drug development professionals, adherence to stringent safety protocols is not merely a matter of compliance, but a cornerstone of scientific integrity and responsible innovation. This guide provides a detailed, step-by-step framework for the proper disposal of Trityllosartan, a research and development compound. The procedures outlined below are designed to mitigate environmental impact and ensure the safety of laboratory personnel, reflecting a commitment to best practices that extends beyond the bench.
Understanding the Compound: Trityllosartan Profile
A thorough understanding of a chemical's properties is fundamental to its safe handling and disposal. Trityllosartan, an intermediate used in the synthesis of Losartan impurities, possesses a unique set of characteristics that inform its disposal protocol.[1]
| Property | Value | Source |
| Molecular Formula | C₄₁H₃₇ClN₆O | PubChem[2] |
| Molecular Weight | 665.23 g/mol | ChemicalBook[3] |
| Appearance | White Solid | ChemicalBook[3] |
| Solubility | Soluble in Chloroform | ChemicalBook[3] |
| GHS Hazard Statement | H413: May cause long lasting harmful effects to aquatic life | PubChem[2] |
The key takeaway from this profile is Trityllosartan's potential for long-term adverse effects on aquatic ecosystems.[2] This critical piece of information dictates that direct disposal into the sanitary sewer system is strictly prohibited. The compound's solubility in chloroform also presents both a handling consideration and a potential avenue for waste consolidation.[3]
The Core Principle: Containment and Professional Disposal
Given its environmental hazard classification, the primary directive for Trityllosartan disposal is to prevent its release into the environment. This is achieved through meticulous collection, proper labeling, and transfer to a certified hazardous waste management facility.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Trityllosartan waste.
Caption: Decision workflow for segregating and disposing of Trityllosartan waste.
Step-by-Step Disposal Protocol
This protocol provides actionable steps for the safe handling and disposal of both solid and liquid waste contaminated with Trityllosartan.
Part 1: Solid Waste Disposal
Solid waste includes items such as contaminated gloves, weighing paper, pipette tips, and any other lab materials that have come into direct contact with Trityllosartan.
1. Waste Segregation at the Source:
-
Rationale: Preventing cross-contamination and ensuring proper waste stream management begins at the point of generation.
-
Procedure: Immediately after use, place all solid waste contaminated with Trityllosartan into a designated, clearly labeled hazardous waste container. This container should be specifically for chlorinated organic solid waste.
2. Container Specifications:
-
Rationale: The container must be robust and properly sealed to prevent any release of the chemical.
-
Procedure: Use a puncture-resistant container with a secure lid. The container must be in good condition, free from leaks or defects.
3. Labeling:
-
Rationale: Accurate labeling is a regulatory requirement and crucial for the safety of waste handlers.
-
Procedure: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The chemical name: "Trityllosartan"
-
The hazard classification: "Aquatic Hazard"
-
The date the first waste was added.
-
4. Storage:
-
Rationale: Proper storage minimizes the risk of spills and exposure.
-
Procedure: Store the sealed container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
Part 2: Liquid Waste Disposal
Liquid waste primarily consists of solutions of Trityllosartan, often in solvents like chloroform.
1. Collection of Liquid Waste:
-
Rationale: Direct drain disposal is prohibited due to aquatic toxicity.[2]
-
Procedure: Collect all liquid waste containing Trityllosartan in a dedicated, leak-proof hazardous waste container. This container should be compatible with the solvent used (e.g., a glass container for chloroform).
2. Container and Labeling:
-
Rationale: Similar to solid waste, proper containment and identification are paramount.
-
Procedure: Use a container with a secure, tight-fitting cap. Label the container clearly with "Hazardous Waste," the chemical name "Trityllosartan," the solvent (e.g., "in Chloroform"), and the associated hazards.
3. Handling of Empty Containers:
-
Rationale: Residual amounts of the chemical can still pose a risk.
-
Procedure: Empty containers that held Trityllosartan should be triple-rinsed with a suitable solvent (such as chloroform). The rinsate must be collected and treated as hazardous liquid waste. After triple-rinsing, the container can be managed as non-hazardous waste, and any labels should be defaced or removed.
Part 3: Spill Management
In the event of a spill, immediate and appropriate action is necessary.
1. Personal Protective Equipment (PPE):
-
Rationale: Protecting personnel is the first priority.
-
Procedure: Ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.
2. Spill Containment and Cleanup:
-
Rationale: Preventing the spread of the spill minimizes exposure and environmental contamination.
-
Procedure:
-
For small spills of solid Trityllosartan, carefully sweep or wipe up the material and place it in the designated solid hazardous waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place the absorbent material into the solid hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Regulatory Compliance
All disposal procedures must align with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4] It is the responsibility of the waste generator to ensure full compliance with these regulations.[4]
Final Disposal Pathway
All collected Trityllosartan waste, both solid and liquid, must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. These entities are equipped to handle and transport hazardous chemicals to a permitted treatment, storage, and disposal facility (TSDF) where they will be managed in an environmentally responsible manner, likely through incineration at high temperatures.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within the scientific community.
References
-
PubChem. Trityllosartan. [Link]
-
Rx Destroyer. Proper Disposal in Pharmaceutical Research is Extremely Important. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
